Ac-WLA-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methyl-N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O6/c1-17(2)12-26(37-32(42)27(35-20(5)38)14-21-16-33-25-9-7-6-8-24(21)25)31(41)34-19(4)30(40)36-22-10-11-23-18(3)13-29(39)43-28(23)15-22/h6-11,13,15-17,19,26-27,33H,12,14H2,1-5H3,(H,34,41)(H,35,38)(H,36,40)(H,37,42)/t19-,26-,27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJMRHCPKXLMIS-DOYMOWJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-WLA-AMC: A Specialized Tool for Interrogating the Proteasome's Chymotrypsin-Like Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 20S proteasome, the catalytic core of the ubiquitin-proteasome system, is a multi-subunit complex responsible for the degradation of a vast array of cellular proteins. Its proteolytic activity is segregated into three distinct types, each attributed to specific active sites within its β-subunits: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). The chymotrypsin-like activity, primarily mediated by the β5 subunit (also known as PSMB5), is often the rate-limiting step in protein degradation and a key target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.
To facilitate the study of this critical enzymatic activity, specific fluorogenic substrates have been developed. Among these, Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amido-4-methylcoumarin (Ac-WLA-AMC) has emerged as a valuable tool for the specific assessment of the chymotrypsin-like activity of the constitutive 20S proteasome. This technical guide provides a comprehensive overview of the substrate specificity of this compound, detailed experimental protocols for its use, and a summary of its kinetic parameters.
This compound Substrate Specificity and Properties
This compound is a synthetic tripeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage of the peptide bond C-terminal to Alanine by the active β5 subunit of the 20S proteasome, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence can be monitored in real-time to quantify the chymotrypsin-like activity of the proteasome.
A key feature of this compound is its high specificity for the constitutive proteasome's β5 subunit . It is not efficiently hydrolyzed by the immunoproteasome, an alternative form of the proteasome induced by inflammatory signals where the standard catalytic subunits (β1, β2, and β5) are replaced by their immuno-counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This specificity makes this compound an excellent tool for distinguishing between the activities of these two major proteasome types.
Table 1: Substrate Characteristics of this compound
| Property | Value |
| Full Name | Acetyl-Trp-Leu-Ala-7-amino-4-methylcoumarin |
| Target Enzyme | 20S Constitutive Proteasome |
| Target Subunit | β5 (Chymotrypsin-like activity) |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~345-351 nm |
| Emission Wavelength | ~430-445 nm |
| Appearance | Lyophilized solid |
| Storage | Store at -20°C to -80°C upon receipt. After reconstitution in DMSO, store in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km signifies higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
The seminal work by Blackburn et al. (2010) in the Biochemical Journal characterized the kinetic parameters of this compound with the human 20S proteasome.
Table 2: Kinetic Parameters for the Hydrolysis of this compound by Human 20S Proteasome
| Parameter | Value (Mean ± S.D.) |
| Km | 10.3 ± 1.2 µM |
| kcat | 0.28 ± 0.01 s-1 |
| kcat/Km | 2.7 x 104 M-1s-1 |
Data sourced from Blackburn, C., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. Biochemical Journal, 430(3), 461-476.
Experimental Protocols
The following protocols provide a detailed methodology for measuring the chymotrypsin-like activity of the 20S proteasome using this compound in both purified enzyme preparations and cell lysates.
Protocol 1: In Vitro Assay with Purified 20S Proteasome
This protocol is adapted from the methods described by Blackburn et al. (2010) and is suitable for kinetic studies and inhibitor screening using purified 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
This compound substrate
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
3% Sodium dodecyl sulfate (SDS) solution (for proteasome activation, if necessary)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader capable of excitation at ~350 nm and emission at ~440 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
On the day of the experiment, dilute the this compound stock solution in Assay Buffer to the desired working concentrations (e.g., for a Km determination, a range from 0.5 to 10 times the expected Km is recommended). A typical working concentration for single-point assays is 20-50 µM.
-
Dilute the purified 20S proteasome in Assay Buffer to the desired final concentration (e.g., 0.5 nM).
-
Note on Proteasome Activation: The 20S proteasome often exists in a latent state. To measure its full activity, activation may be required. This can be achieved by including a low concentration of SDS (e.g., 0.01-0.035%) in the assay buffer. The optimal SDS concentration should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer (with or without SDS) to each well of the 96-well plate.
-
For inhibitor studies, add the inhibitor compound at various concentrations to the wells. Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Add 25 µL of the diluted 20S proteasome solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate and for inhibitors to bind.
-
-
Initiation of the Reaction:
-
Add 25 µL of the this compound working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measurement of Fluorescence:
-
Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot (RFU/min).
-
For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Protocol 2: Assay in Cell Lysates
This protocol allows for the measurement of endogenous proteasome activity in cell or tissue extracts.
Materials:
-
Cultured cells or tissue samples
-
Lysis Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors (optional, but recommended to inhibit other proteases).
-
This compound substrate
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Bradford or BCA protein assay kit
-
Other materials as listed in Protocol 1.
Procedure:
-
Preparation of Cell Lysate:
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.
-
For tissues, homogenize in Lysis Buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add a consistent amount of total protein from the cell lysate (e.g., 20-50 µg) to each well. Adjust the volume with Lysis Buffer.
-
Include a "lysate blank" control containing Lysis Buffer without cell lysate to measure background fluorescence.
-
Add Assay Buffer to bring the volume to 75 µL.
-
-
Initiation and Measurement:
-
Add 25 µL of a 4X working solution of this compound (e.g., 80 µM for a final concentration of 20 µM) to each well.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of AMC production and normalize it to the amount of protein in the lysate (RFU/min/mg protein). This allows for comparison of proteasome activity between different samples.
-
Visualizations
Signaling Pathways Regulating Proteasome Activity
The activity of the proteasome, including the β5 subunit, is regulated by a complex network of signaling pathways that control the expression of proteasome subunits and assembly factors. While direct regulation of this compound cleavage is not specifically detailed, the overall activity of the β5 subunit is influenced by these pathways.
Caption: Major signaling pathways influencing proteasome subunit gene expression.
Experimental Workflow for Measuring Proteasome Activity
The following diagram illustrates a typical experimental workflow for assessing the chymotrypsin-like activity of the proteasome using this compound.
Caption: A standard workflow for proteasome activity measurement.
Conclusion
This compound is a highly specific and sensitive substrate for the chymotrypsin-like activity of the constitutive 20S proteasome. Its well-characterized kinetic parameters and straightforward application in both purified systems and complex biological lysates make it an indispensable tool for researchers in academia and industry. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful implementation of this compound-based assays to investigate proteasome function, screen for novel inhibitors, and elucidate the role of the proteasome in health and disease.
Understanding the mechanism of Ac-WLA-AMC cleavage
An In-Depth Technical Guide to the Mechanism of Ac-WLA-AMC Cleavage
For researchers, scientists, and drug development professionals, understanding the tools used to probe cellular machinery is paramount. This compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a key fluorogenic substrate for interrogating the activity of the proteasome, a central player in protein degradation and cellular homeostasis. This guide provides a detailed overview of the this compound cleavage mechanism, quantitative kinetic data, and a comprehensive experimental protocol.
The Core Mechanism of this compound Cleavage
This compound is a synthetic tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The core of its utility lies in its specific recognition and cleavage by the 20S proteasome.
The Enzyme: The primary enzyme responsible for this compound hydrolysis is the 20S proteasome , specifically the constitutive form. The 20S proteasome is the catalytic core of the larger 26S proteasome complex. It is a barrel-shaped structure composed of four stacked rings, with the proteolytic active sites located within the central chamber.
The Active Site: The 20S proteasome possesses three distinct types of proteolytic activity. This compound is a substrate for the chymotrypsin-like (CT-L) activity , which is catalyzed by the β5 subunit (also known as PSMB5) of the constitutive proteasome. This activity involves the cleavage of peptide bonds on the C-terminal side of large, hydrophobic amino acids.
The Reaction: In its intact form, the AMC molecule is non-fluorescent as its fluorescence is quenched by the attached peptide. Upon incubation with the 20S proteasome, the amide bond between the C-terminal Alanine of the peptide and the amine group of AMC is hydrolyzed. This releases the free AMC, which is highly fluorescent and can be detected by measuring the increase in fluorescence over time.
Quantitative Kinetic Data
The efficiency of an enzyme-substrate interaction is defined by its kinetic parameters. The Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, is a key indicator of the affinity of the enzyme for its substrate.
| Substrate | Enzyme | Subunit | Km (µM) | Reference |
| This compound | Constitutive 20S Proteasome | β5 | 110 | Blackburn, C., et al. (2010) |
Substrate Specificity Profile
A critical feature of this compound is its high specificity for the constitutive proteasome over its counterpart, the immunoproteasome. The immunoproteasome is typically expressed in immune cells and plays a role in antigen presentation. While it also possesses chymotrypsin-like activity (mediated by the β5i subunit), its substrate preferences differ. This compound is not efficiently hydrolyzed by the immunoproteasome, making it a valuable tool for distinguishing between the activities of these two proteasome forms.
| Enzyme | Subunit | Cleavage Efficiency of this compound |
| Constitutive Proteasome | β5 | Efficient |
| Immunoproteasome | β5i | Not efficiently hydrolyzed |
Detailed Experimental Protocol: Proteasome Activity Assay
This protocol outlines a standard fluorescence-based assay to measure the chymotrypsin-like activity of purified 20S proteasome using this compound.
A. Materials and Reagents:
-
Purified 20S Proteasome
-
This compound substrate (CAS 1104011-59-7)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Sodium Dodecyl Sulfate (SDS)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
B. Stock Solution Preparation:
-
This compound Stock (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
20S Proteasome Stock: Prepare a stock solution of the 20S proteasome in an appropriate buffer (e.g., 25 mM Tris, pH 7.5). The final concentration in the assay is typically in the low nanomolar range (e.g., 1-5 nM).
-
SDS Stock (0.35% w/v): Prepare a 0.35% SDS solution in the assay buffer. This will be used to activate the 20S proteasome.
C. Assay Procedure:
-
Prepare Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentrations. A typical working concentration range is 10-50 µM. Note that the final concentration should be determined based on the Km value and the specific experimental goals.
-
Activate the Proteasome: In a separate tube, pre-incubate the 20S proteasome with a low concentration of SDS (final concentration of 0.035%) for 15 minutes at 37°C. This step is crucial as it opens the gated channel of the 20S particle, allowing substrate entry.
-
Set up the Reaction Plate: To each well of a 96-well plate, add the components in the following order:
-
Assay Buffer to bring the final volume to 100 µL.
-
Activated 20S Proteasome (e.g., 1-5 nM final concentration).
-
Include control wells:
-
Substrate only (blank): Contains Assay Buffer and the substrate, but no enzyme. This is to measure background fluorescence.
-
Enzyme only: Contains Assay Buffer and the enzyme, but no substrate.
-
-
-
Initiate the Reaction: Add the this compound working solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes).
-
Excitation Wavelength: 345-360 nm
-
Emission Wavelength: 445-460 nm
-
D. Data Analysis:
-
Subtract the background fluorescence (from the substrate-only wells) from all experimental wells.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes).
-
The initial rate of the reaction (V0) is determined from the slope of the linear portion of the curve.
-
To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated.
An In-depth Technical Guide to Utilizing Ac-WLA-AMC for the Study of Constitutive Proteasome Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorogenic substrate Ac-WLA-AMC and its application in the detailed study of constitutive proteasome activity. This compound, Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin, is a valuable tool for researchers investigating the intricacies of the ubiquitin-proteasome system (UPS), a critical pathway in cellular protein homeostasis.
The 26S proteasome, a multi-subunit protease complex, is the central enzyme of the UPS, responsible for the degradation of the majority of intracellular proteins.[1][2] This process is fundamental for a wide range of cellular functions, including cell cycle regulation, transcription, and signal transduction.[1][3] Dysregulation of proteasome activity has been implicated in numerous diseases, such as cancer and neurodegenerative disorders, making it a key target for therapeutic intervention.[3][4]
The 20S proteasome, the catalytic core of the 26S complex, possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.[5] this compound is a specific substrate for the chymotrypsin-like activity of the β5c subunit found in the constitutive 20S proteasome.[6][7][8] Upon cleavage by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, providing a direct and quantifiable measure of enzymatic activity.[8]
Data Presentation
Quantitative Analysis of this compound Specificity
The following table summarizes the specificity of this compound for the constitutive proteasome compared to other fluorogenic substrates. The data is presented as Relative Fluorescence Units (RFU), indicating the level of substrate cleavage. Higher RFU values correspond to greater proteasome activity.
| Substrate | Target Proteasome Activity | RFU (Untreated Cells) | RFU (IFN-γ Treated Cells) | Fold Change | Specificity Notes |
| This compound | β5c (Constitutive) | 13,880 | 21,164 | 1.5 | Primarily targets the constitutive proteasome. The slight increase upon IFN-γ treatment, which induces immunoproteasomes, suggests some minor cross-reactivity or indirect effects.[9] |
| Suc-LLVY-AMC | β5c/β5i (Constitutive/Immuno) | - | - | - | Commonly used for general chymotrypsin-like activity but is cleaved by both constitutive and immunoproteasomes.[9] |
| Ac-ANW-AMC | β5i (Immuno) | 590 | 8,716 | 14.8 | Highly specific for the immunoproteasome.[9] |
| Ac-PAL-AMC | β1i (Immuno) | 1,694 | 8,854 | 5.2 | Specific for the immunoproteasome.[9] |
| Z-LLE-AMC | β1c (Constitutive) | 581 | 855 | 1.5 | Primarily targets the constitutive proteasome.[9] |
Data adapted from Kim S, et al. (2022).[9]
Key Experimental Parameters for this compound Assay
| Parameter | Recommended Value |
| This compound Stock Solution | 10 mM in DMSO[10] |
| Working Concentration | 20-100 µM[6][10] |
| Excitation Wavelength | 345-360 nm[6][10] |
| Emission Wavelength | 445-460 nm[6][10] |
| Incubation Temperature | 37 °C[10] |
| Incubation Time | 30-60 minutes[11] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Proteasome Activity Assay
This protocol details the preparation of whole-cell lysates suitable for measuring proteasome activity.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin
-
Cell scrapers
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the culture dish.
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15 minutes.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant, which contains the cytosolic proteins including the proteasome, and transfer it to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
The lysate can be used immediately or stored at -80°C for future use.
Protocol 2: In Vitro Proteasome Activity Assay using this compound
This protocol describes the measurement of constitutive proteasome chymotrypsin-like activity in cell lysates.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
This compound stock solution (10 mM in DMSO)
-
Proteasome inhibitor (e.g., MG-132) stock solution (10 mM in DMSO) for control wells
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw the cell lysate on ice. Dilute the lysate to the desired protein concentration with Assay Buffer.
-
Prepare a master mix containing Assay Buffer and this compound to a final concentration of 100 µM.[10]
-
For inhibitor control wells, add the proteasome inhibitor (e.g., MG-132) to a final concentration of 20 µM.
-
Add 50 µL of the diluted cell lysate to each well of the black 96-well plate.
-
To initiate the reaction, add 50 µL of the this compound master mix to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350 nm and an emission wavelength of 440 nm.[11]
-
Data Analysis:
-
Subtract the fluorescence values of the inhibitor control wells from the corresponding sample wells to determine the specific proteasome activity.
-
Normalize the specific activity to the protein concentration of the lysate.
-
Activity can be expressed as RFU per microgram of protein per minute.
-
Mandatory Visualization
References
- 1. Frontiers | Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms [frontiersin.org]
- 2. Regulation of Proteasome Activity by (Post-)transcriptional Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Regulation of proteasome assembly and activity in health and disease | MRC PPU [ppu.mrc.ac.uk]
- 5. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. south-bay-bio.com [south-bay-bio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound peptide [novoprolabs.com]
- 9. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.novusbio.com [resources.novusbio.com]
In-Depth Technical Guide: Ac-WLA-AMC Fluorogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic properties and applications of the fluorogenic substrate Ac-WLA-AMC, a valuable tool for studying the chymotrypsin-like activity of the 20S constitutive proteasome.
Core Properties of this compound
This compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a synthetic peptide substrate designed for the specific assessment of the β5 subunit activity of the 20S proteasome.[1][2] Its chymotrypsin-like activity is crucial in various cellular processes, making this substrate a key reagent in drug discovery and basic research.[3]
The fundamental principle of this compound lies in its fluorogenic nature. Upon enzymatic cleavage by the proteasome's β5 subunit, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[2] This liberation of AMC results in a detectable fluorescent signal, directly proportional to the proteasomal activity.
Physicochemical and Spectroscopic Data
For ease of reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Full Name | Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin | [4] |
| Molecular Formula | C32H37N5O6 | [5] |
| Molecular Weight | 587.7 g/mol | [6] |
| Excitation Wavelength | 345 - 351 nm | [6] |
| Emission Wavelength | 430 - 445 nm | [6] |
| Purity | >95% (typically >99% by HPLC) | [5][6] |
| Solubility | Soluble in DMSO (≥10 mM) | [4] |
| Typical Working Concentration | 10 - 50 µM | [4] |
Storage and Handling
Proper storage of this compound is critical to maintain its integrity and performance. Lyophilized powder should be stored at -20°C.[4] Upon reconstitution in DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Enzymatic Reaction and Signaling Pathway
The enzymatic reaction involves the specific recognition and cleavage of the tripeptide sequence (WLA) by the chymotrypsin-like active site of the proteasome's β5 subunit. This hydrolytic cleavage liberates the AMC fluorophore.
Caption: Enzymatic cleavage of this compound by the 20S proteasome.
Experimental Protocols
The following section outlines a detailed methodology for a typical in vitro assay to measure the chymotrypsin-like activity of the 20S proteasome using this compound.
Reagents and Materials
-
This compound
-
Purified 20S Proteasome
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)
-
Sodium dodecyl sulfate (SDS)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Experimental Workflow Diagram
Caption: General experimental workflow for a 20S proteasome activity assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
This compound Stock Solution: Dissolve lyophilized this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Assay Buffer: Prepare the desired volume of assay buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5).
-
SDS Activation Solution: Prepare a stock solution of SDS in deionized water. The final concentration in the assay should be between 0.03% and 0.035%.[6][7]
-
20S Proteasome Working Solution: Dilute the purified 20S proteasome in the assay buffer to the desired concentration.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the diluted 20S proteasome.
-
Add the SDS solution to each well containing the proteasome to achieve the final activating concentration. Incubate for 5-15 minutes at 37°C to activate the enzyme.[7]
-
To initiate the enzymatic reaction, add the this compound substrate to each well. The final concentration should be within the recommended working range (e.g., 20-50 µM).[6]
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (345-351 nm) and emission (430-445 nm) wavelengths.
-
Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.
-
-
Controls:
-
No-enzyme control: A well containing the assay buffer and this compound to measure background fluorescence.
-
No-substrate control: A well containing the activated 20S proteasome and assay buffer to account for any intrinsic fluorescence of the enzyme preparation.
-
Inhibitor control (optional): A known proteasome inhibitor can be included to confirm the specificity of the enzymatic activity.
-
Data Analysis
The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot. This rate can be converted to the concentration of hydrolyzed substrate using a standard curve of free AMC. The enzymatic activity is typically expressed as the rate of AMC production per unit of time per amount of proteasome.
Concluding Remarks
This compound is a highly specific and sensitive substrate for monitoring the chymotrypsin-like activity of the 20S constitutive proteasome. Its use in well-defined assay systems, as outlined in this guide, can provide valuable insights into proteasome function and modulation by small molecules, making it an indispensable tool for researchers in cell biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. adipogen.com [adipogen.com]
- 5. Ac-Trp-Leu-Ala-AMC [this compound] | South Bay Bio | Biomol.com [biomol.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
Ac-WLA-AMC: A Technical Guide for Ubiquitin-Proteasome System Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Ac-WLA-AMC and its critical role in advancing research within the ubiquitin-proteasome system (UPS). This document details the substrate's mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for its application in proteasome activity assays and inhibitor screening.
Introduction to this compound
The ubiquitin-proteasome system is a principal pathway for protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction. The 20S proteasome, the catalytic core of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities, attributed to its β5, β2, and β1 subunits, respectively.
This compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amino-4-methylcoumarin) is a highly specific fluorogenic peptide substrate designed for the precise measurement of the chymotrypsin-like activity of the β5c subunit of the 20S constitutive proteasome.[1][2][3] Its specificity makes it an invaluable tool for distinguishing the activity of the constitutive proteasome from the immunoproteasome, which is particularly relevant in immunology and cancer research.[1][4][5]
Chemical and Physical Properties
A clear understanding of the chemical and physical characteristics of this compound is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| Full Name | N-acetyl-L-tryptophyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | [2] |
| Synonyms | Ac-Trp-Leu-Ala-AMC, Acetyl-Trp-Leu-Ala-7-amino-4-Methylcoumarin | [2] |
| CAS Number | 1104011-59-7 | [2][5] |
| Molecular Formula | C32H37N5O6 | [2][5] |
| Molecular Weight | 587.7 g/mol | [1][2][4] |
| Purity | ≥95% (HPLC) | [2][4] |
| Appearance | Lyophilized powder | [5][6] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [2][7] |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light. | [1][5][8] |
| Stability | ≥ 4 years when stored properly at -20°C | [2][8] |
Mechanism of Action
This compound is a fluorogenic substrate, meaning it is non-fluorescent until it is cleaved by its target enzyme. The peptide sequence Trp-Leu-Ala is specifically recognized and cleaved by the chymotrypsin-like active site of the β5c subunit of the 20S proteasome.[1][3] Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[2][7][9] The fluorescence of the liberated AMC can be measured to quantify the enzymatic activity of the proteasome.
Experimental Protocols
20S Proteasome Activity Assay
This protocol provides a general framework for measuring the chymotrypsin-like activity of the 20S proteasome using this compound.
Materials:
-
Purified 20S proteasome
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C in aliquots.[1][7]
-
Prepare Working Solutions:
-
Assay Setup:
-
Add the 20S proteasome solution to the wells of the 96-well plate.
-
Include control wells:
-
Substrate only (blank): Assay Buffer and this compound working solution.
-
Enzyme only: 20S proteasome solution and Assay Buffer.
-
Inhibitor control (optional): 20S proteasome, a known proteasome inhibitor, and this compound working solution.
-
-
-
Initiate Reaction: Add the this compound working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorometer.
-
Data Analysis:
-
Subtract the background fluorescence (substrate only wells) from all readings.
-
Calculate the rate of reaction (change in fluorescence over time) for each well. The activity is proportional to the slope of the linear portion of the curve.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in research.
| Parameter | Value/Range | References |
| Typical Working Concentration | 20 - 50 µM | [1][4] |
| Excitation Wavelength (AMC) | 345 - 351 nm | [1][2][9] |
| Emission Wavelength (AMC) | 430 - 445 nm | [1][2][9] |
| Recommended Solvent | DMSO | [2][7] |
| 20S Proteasome Activation | 0.035% SDS | [1][4][6] |
Applications in Drug Discovery and Development
This compound is a valuable tool in the screening and characterization of potential proteasome inhibitors. Its specificity for the β5c subunit allows for the identification of compounds that selectively target the constitutive proteasome. This is particularly important in the development of drugs for cancer and autoimmune diseases, where modulating proteasome activity is a therapeutic strategy.[10]
The experimental workflow for inhibitor screening is similar to the proteasome activity assay, with the addition of a pre-incubation step with the test compounds.
References
- 1. south-bay-bio.com [south-bay-bio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound peptide [novoprolabs.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. adipogen.com [adipogen.com]
- 6. Ac-Trp-Leu-Ala-AMC [this compound] | South Bay Bio | Biomol.com [biomol.com]
- 7. glpbio.com [glpbio.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]
- 10. This compound | Benchchem [benchchem.com]
An In-Depth Technical Guide to the Initial Characterization of Ac-WLA-AMC for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial characterization and application of the fluorogenic peptide substrate, Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin (Ac-WLA-AMC), for studying the enzyme kinetics of the 20S proteasome.
Introduction to this compound
This compound is a synthetic peptide substrate designed for the sensitive and specific measurement of the chymotrypsin-like activity of the β5 subunit of the constitutive 20S proteasome.[1][2] Upon enzymatic cleavage of the amide bond between the alanine residue and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC molecule is released.[3][4] The resulting increase in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction, making it a valuable tool for high-throughput screening of proteasome inhibitors and detailed kinetic analysis.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₇N₅O₆ | [2] |
| Molecular Weight | 587.7 g/mol | [2] |
| Purity | ≥98% (as determined by HPLC) | [5] |
| Appearance | Lyophilized powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Excitation Wavelength | 345 nm | [2] |
| Emission Wavelength | 445 nm | [2] |
Principle of the Enzymatic Assay
The enzymatic assay using this compound is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. In the intact substrate, the fluorescence of the AMC group is quenched. The chymotrypsin-like activity of the β5 subunit of the 20S proteasome specifically recognizes and cleaves the peptide sequence. This cleavage event liberates the free AMC fluorophore, resulting in a significant increase in fluorescence that is directly proportional to the enzymatic activity.
The proteolytic activity of the isolated 20S proteasome is often latent and requires activation for optimal activity.[1] This is typically achieved by the addition of a low concentration of the detergent sodium dodecyl sulfate (SDS), which is thought to induce a conformational change in the proteasome, opening the substrate entry gate.[1][5]
The Ubiquitin-Proteasome System
This compound is a tool to study a key component of the Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells. The UPS plays a crucial role in maintaining protein homeostasis and controlling the levels of many regulatory proteins involved in processes such as cell cycle progression, signal transduction, and apoptosis.[6][7] A simplified diagram of the ubiquitin-proteasome pathway is presented below.
Caption: A diagram illustrating the key steps of the Ubiquitin-Proteasome Pathway.
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified 20S proteasome
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
Sodium dodecyl sulfate (SDS)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light.[5] Avoid repeated freeze-thaw cycles.[5]
-
20S Proteasome Stock Solution: Reconstitute the purified 20S proteasome in an appropriate buffer (as recommended by the supplier) to a stock concentration of, for example, 1 mg/mL. Store in aliquots at -80°C.
-
SDS Stock Solution (1% w/v): Prepare a 1% (w/v) SDS solution in deionized water.
Experimental Workflow for Kinetic Assay
The following diagram outlines the general workflow for performing a kinetic analysis of the 20S proteasome using this compound.
Caption: A flowchart detailing the experimental steps for a 20S proteasome kinetic assay.
Detailed Assay Protocol for Determination of Michaelis-Menten Constants
-
Prepare a serial dilution of the this compound substrate: From the 10 mM stock solution, prepare a series of dilutions in assay buffer to achieve final concentrations in the assay ranging from, for example, 0.5 µM to 100 µM. A typical working concentration for single-point assays is 20-50 µM.[2]
-
Prepare the enzyme solution: Dilute the 20S proteasome stock solution in assay buffer to the desired final concentration (e.g., 1-5 nM).
-
Activate the proteasome: Add SDS to the diluted enzyme solution to a final concentration of 0.03% (w/v) and incubate for 5-10 minutes at room temperature.[2]
-
Set up the assay plate: To the wells of a black 96-well plate, add the activated enzyme solution.
-
Initiate the reaction: Add the serially diluted this compound substrate to the wells to start the reaction. The final volume in each well should be consistent (e.g., 100 µL). Include control wells with no enzyme (substrate only) to measure background fluorescence and no substrate (enzyme only) to control for any intrinsic fluorescence.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of 345 nm and an emission wavelength of 445 nm.[2]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Convert the relative fluorescence units (RFU) to the concentration of AMC produced using a standard curve generated with free AMC.
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Data Presentation
The quantitative data obtained from the kinetic analysis of this compound with the 20S proteasome should be summarized in a clear and structured table. While specific values for Kₘ and Vₘₐₓ are dependent on the experimental conditions (e.g., enzyme concentration, temperature, pH), a representative table is provided below. For accurate values, it is recommended to consult the primary literature, such as the work by Blackburn et al. (2010).[2][3]
| Kinetic Parameter | Description | Typical Value Range (Hypothetical) |
| Kₘ | Michaelis constant; substrate concentration at which the reaction rate is half of Vₘₐₓ. | 10 - 50 µM |
| Vₘₐₓ | Maximum reaction rate at saturating substrate concentrations. | Dependent on enzyme concentration |
| kcat | Catalytic constant or turnover number (Vₘₐₓ / [E]). | Dependent on enzyme concentration |
| kcat/Kₘ | Catalytic efficiency of the enzyme. | Dependent on experimental conditions |
Selectivity of this compound
This compound is reported to be a specific substrate for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.[2] The immunoproteasome is an alternative form of the proteasome that is expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ. It contains different catalytic subunits (β1i, β2i, and β5i) which exhibit different substrate specificities compared to their constitutive counterparts. The selectivity of this compound for the constitutive β5 subunit makes it a valuable tool for distinguishing the activities of these two proteasome isoforms in mixed populations.[8]
Conclusion
This compound is a robust and specific fluorogenic substrate for the characterization of the chymotrypsin-like activity of the constitutive 20S proteasome. Its use in well-defined kinetic assays allows for the determination of key enzymatic parameters, which is essential for understanding the mechanism of proteasome function and for the development of novel therapeutic agents targeting the ubiquitin-proteasome system. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. bioone.org [bioone.org]
- 2. south-bay-bio.com [south-bay-bio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound peptide [novoprolabs.com]
- 5. Activation of the 20S Proteasome of Xenopus Oocytes by SDS: Evidence for the Substrate-Induced Conformational Change Characteristic of Trypsin-Like Peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 7. 基于泛素化蛋白酶体降解途径系统的蛋白质降解-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ac-WLA-AMC in Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Trp-Leu-Ala-AMC (Ac-WLA-AMC) is a highly specific, fluorogenic peptide substrate utilized in cell biology to probe the chymotrypsin-like activity of the β5 subunit of the 20S constitutive proteasome.[1] The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction. Dysregulation of this system is implicated in various diseases, making the proteasome an attractive target for therapeutic intervention.
This technical guide provides a comprehensive overview of the application of this compound in cell biology research, including its chemical properties, detailed experimental protocols, and data interpretation.
Chemical and Physical Properties
This compound is a synthetic peptide, N-acetyl-L-tryptophyl-L-leucyl-L-alaninamide, conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide by the β5 subunit of the proteasome, the free AMC fluorophore is released, resulting in a significant increase in fluorescence. This fluorescence can be measured to quantify proteasome activity.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₇N₅O₆ | [2][3] |
| Molecular Weight | 587.7 g/mol | [2][3] |
| Excitation Wavelength | 345-351 nm | [2][3][4] |
| Emission Wavelength | 430-445 nm | [2][3][4] |
| Solubility | Soluble in DMSO (≥10 mM) | [3] |
| Storage | Store lyophilized powder at -20°C. Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | [1][3] |
Data Presentation: Quantitative Analysis of Proteasome Activity
The use of this compound allows for the quantitative determination of proteasome activity and the efficacy of proteasome inhibitors. Key parameters include the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and the half-maximal inhibitory concentration (IC50) of inhibitors.
Table 1: Kinetic Parameters of 20S Proteasome with this compound
| Parameter | Description | Typical Value Range |
| K_m | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity of the enzyme for the substrate. | Not readily available in the searched literature for this compound. For a similar substrate, Suc-LLVY-AMC, the Km is ~590 µM.[5] |
| V_max | Maximum rate of reaction when the enzyme is saturated with the substrate. | Dependent on enzyme concentration and assay conditions. |
Table 2: IC50 Values of Proteasome Inhibitors Determined with Proteasome Activity Assays
| Inhibitor | Cell Line | IC50 (nM) | Assay Substrate | Reference |
| Bortezomib | PC3 (prostate cancer) | 32.8 | Not Specified | [6] |
| Bortezomib | Acute Lymphoblastic Leukemia (ALL) cell lines | ~7.5 (average) | Not Specified | [7] |
| Bortezomib | Multiple Myeloma cell lines | Varies by subunit (Chymotrypsin-like: ~20-60) | Not Specified | [8] |
| Carfilzomib | Multiple Myeloma cell lines | Chymotrypsin-like subunit: 21.8 ± 7.4 | Not Specified | [9] |
| Carfilzomib | H727 (lung cancer) | >1000 | This compound | [10] |
| Carfilzomib | H23 (lung cancer) | ~100 | This compound | [10] |
Experimental Protocols
Protocol 1: Measurement of Proteasome Activity in Cell Lysates
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using this compound.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% NP-40, and protease inhibitor cocktail (proteasome inhibitor-free)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer: 25 mM HEPES (pH 7.5)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluence.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay.
-
-
Assay Setup:
-
Dilute the cell lysate with Assay Buffer to a final concentration of 1-2 µg/µL.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Prepare a blank well containing 50 µL of Lysis Buffer.
-
Prepare the this compound working solution by diluting the 10 mM stock to a final concentration of 100 µM in Assay Buffer. A typical working concentration of this compound is between 20-50 µM.[1]
-
Add 50 µL of the this compound working solution to each well, including the blank. The final volume in each well will be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 345-351 nm and an emission wavelength of 430-445 nm.
-
Take readings every 5 minutes for a total of 60-120 minutes.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample fluorescence values.
-
Plot the fluorescence intensity against time to obtain a progress curve.
-
The rate of the reaction (proteasome activity) is the slope of the linear portion of the curve.
-
Normalize the activity to the protein concentration of the lysate (e.g., RFU/min/µg protein).
-
Protocol 2: Determination of IC50 for a Proteasome Inhibitor
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against the proteasome.
Materials:
-
Same as Protocol 1
-
Proteasome inhibitor of interest
Procedure:
-
Prepare cell lysate and quantify protein as described in Protocol 1.
-
Assay Setup:
-
In a 96-well plate, add 40 µL of diluted cell lysate to each well.
-
Prepare serial dilutions of the proteasome inhibitor in Assay Buffer.
-
Add 10 µL of the inhibitor dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Initiate the reaction by adding 50 µL of the this compound working solution (100 µM) to each well.
-
Measure fluorescence as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Express the activity at each inhibitor concentration as a percentage of the vehicle control activity.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Conclusion
This compound is a valuable tool for the specific and sensitive measurement of the chymotrypsin-like activity of the 20S proteasome in cell biology research. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this substrate to investigate the role of the proteasome in various cellular processes and to screen for novel proteasome inhibitors. The provided diagrams offer a visual representation of the key signaling pathways involving the proteasome and a typical experimental workflow. Careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of the ubiquitin-proteasome system in health and disease.
References
- 1. south-bay-bio.com [south-bay-bio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ac-WLA-AMC: A Technical Guide for the Discovery of Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the fluorogenic peptide substrate, Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin (Ac-WLA-AMC), as a critical tool in the discovery and characterization of proteasome inhibitors. The 20S proteasome, particularly its chymotrypsin-like (CT-L) activity residing in the β5 subunit, is a validated and compelling target in oncology and other therapeutic areas. This compound serves as a specific substrate for this activity, enabling robust and sensitive high-throughput screening (HTS) and detailed kinetic analysis of potential inhibitors.
Introduction to this compound and the 20S Proteasome
The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells, maintaining cellular homeostasis and controlling a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, is composed of a 20S catalytic core and one or two 19S regulatory particles. The 20S proteasome itself is a barrel-shaped complex containing three distinct proteolytic activities: chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and caspase-like (β1 subunit).
Inhibition of the proteasome, particularly the chymotrypsin-like activity, has proven to be a successful therapeutic strategy, most notably in the treatment of multiple myeloma. This has spurred significant interest in the discovery of novel proteasome inhibitors.
This compound is a synthetic tripeptide linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the peptide bond between alanine and AMC by the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, free AMC is released, resulting in a quantifiable fluorescent signal. This direct relationship between enzyme activity and fluorescence intensity makes this compound an ideal substrate for inhibitor screening.
Key Properties of this compound:
| Property | Description |
| Full Name | Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin |
| Target | Chymotrypsin-like activity of the β5 subunit of the 20S proteasome |
| Detection Method | Fluorescence |
| Excitation Wavelength | ~345-351 nm |
| Emission Wavelength | ~430-445 nm |
| Solubility | Soluble in DMSO |
Quantitative Data: Inhibitory Potency of Known Proteasome Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of well-characterized proteasome inhibitors against the chymotrypsin-like activity of the proteasome. While the specific substrate used can influence the absolute IC50 values, this data provides a comparative baseline for inhibitor potency.
| Inhibitor | Target Subunit(s) | Type of Inhibition | Reported IC50 (nM) for Chymotrypsin-Like Activity |
| Bortezomib | β5, β1 | Reversible | 10 - 15.2[1] |
| Carfilzomib | β5, β2, β1 | Irreversible | 8.3 - 21.8[2] |
| MG132 | β5, β1 | Reversible | Varies significantly with assay conditions |
Experimental Protocols
General 20S Proteasome Activity Assay (96-well format)
This protocol provides a foundational method for measuring the chymotrypsin-like activity of purified 20S proteasome using this compound.
Materials:
-
Purified human 20S proteasome
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT
-
SDS Solution (10% w/v)
-
DMSO (anhydrous)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare working solutions of test compounds (potential inhibitors) in DMSO.
-
Dilute the 10% SDS solution to 0.03% in Assay Buffer for proteasome activation.
-
-
Assay Setup:
-
Add 180 µL of the 0.03% SDS-containing Assay Buffer to each well.
-
Add 1 µL of the test compound solution or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of a diluted solution of 20S proteasome (e.g., 0.2 µg per well) to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding and enzyme activation.
-
-
Initiation and Measurement:
-
Prepare a 20X working solution of this compound (e.g., 200 µM) by diluting the stock solution in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 20X this compound working solution to each well (final concentration of 10 µM).
-
Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm. Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
For kinetic assays, determine the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
High-Throughput Screening (HTS) Protocol (384-well format) - A Guideline
Key Considerations for HTS:
-
Automation: Utilize automated liquid handlers for dispensing reagents and compounds to ensure precision and throughput.
-
Plate Layout: Design a plate map that includes controls for background fluorescence (no enzyme), maximal activity (vehicle control), and a reference inhibitor (e.g., bortezomib) for quality control.
-
Z'-Factor: Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Example HTS Protocol Outline:
-
Compound Plating: Use an acoustic dispenser or pin tool to transfer nanoliter volumes of library compounds (typically at 10 mM in DMSO) to 384-well assay plates.
-
Reagent Preparation: Prepare large batches of Assay Buffer with 0.03% SDS and the 20S proteasome solution.
-
Enzyme Addition: Dispense 20 µL of the 20S proteasome solution into each well using a multi-channel dispenser.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Dispense 20 µL of the this compound working solution to initiate the reaction.
-
Detection: Read the fluorescence intensity on an HTS-compatible plate reader.
-
Data Analysis: Automated data analysis software is used to calculate percent inhibition and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Downstream Consequences of Proteasome β5 Subunit Inhibition
Inhibition of the chymotrypsin-like activity of the β5 subunit leads to the accumulation of ubiquitinated proteins, triggering cellular stress responses that culminate in apoptosis. Key pathways affected include the Unfolded Protein Response (UPR) and the activation of pro-apoptotic signaling cascades.
Caption: Signaling cascade initiated by proteasome β5 inhibition.
Experimental Workflow: From High-Throughput Screening to Lead Optimization
The discovery of a novel proteasome inhibitor is a multi-step process that begins with a large-scale primary screen and progresses through a series of increasingly rigorous validation and optimization stages.
Caption: Workflow for proteasome inhibitor discovery.
Conclusion
This compound is a highly specific and sensitive tool for the discovery and characterization of inhibitors targeting the chymotrypsin-like activity of the 20S proteasome. Its utility in high-throughput screening campaigns, coupled with its application in detailed kinetic and mechanistic studies, makes it an indispensable reagent for researchers in both academic and industrial drug discovery settings. The protocols and workflows outlined in this guide provide a comprehensive framework for leveraging this compound to identify and advance novel therapeutic candidates targeting the proteasome. As our understanding of the intricacies of the ubiquitin-proteasome system continues to grow, so too will the importance of precise and reliable tools like this compound in the development of next-generation medicines.
References
Ac-WLA-AMC in Cancer Research: A Technical Guide to Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic peptide substrate Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amido-4-methylcoumarin (Ac-WLA-AMC) has emerged as a critical tool in cancer research for the sensitive and specific measurement of the chymotrypsin-like activity of the proteasome's β5 subunit. The 20S proteasome is a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), which regulates the degradation of the majority of intracellular proteins. Given the pivotal role of the UPS in cellular processes frequently dysregulated in cancer—such as cell cycle progression, apoptosis, and signal transduction—the proteasome has become a major target for anti-cancer drug development. This technical guide provides an in-depth review of the applications of this compound in cancer research, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Principles of this compound in Proteasome Activity Assays
This compound is a synthetic peptide that is specifically recognized and cleaved by the β5 subunit of the 20S proteasome. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be quantified using a fluorometer, with excitation typically around 345-351 nm and emission at 430-445 nm. This fluorescence intensity is directly proportional to the chymotrypsin-like activity of the proteasome. This assay is highly specific for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.
Applications in Cancer Research
The measurement of proteasome activity using this compound has several key applications in the field of oncology:
-
Screening and Characterization of Proteasome Inhibitors: this compound-based assays are instrumental in the high-throughput screening and preclinical evaluation of proteasome inhibitors. These assays allow for the determination of the half-maximal inhibitory concentration (IC50) values of novel compounds, providing a quantitative measure of their potency against the chymotrypsin-like activity of the proteasome in various cancer cell lines.
-
Investigating Mechanisms of Drug Resistance: Alterations in proteasome activity have been implicated in the development of resistance to chemotherapy. This compound assays can be employed to compare proteasome activity in drug-sensitive versus drug-resistant cancer cell lines, shedding light on the role of the proteasome in resistance mechanisms.
-
Studying the Ubiquitin-Proteasome System in Cancer Biology: The activity of the proteasome can be indicative of the overall state of the UPS in cancer cells. By using this compound, researchers can investigate how different oncogenic signaling pathways or cellular stressors modulate proteasome activity to promote cancer cell survival and proliferation.
-
Monitoring Therapeutic Response: In preclinical models, this compound assays can be used to assess the in vivo or ex vivo efficacy of proteasome inhibitors by measuring the extent of proteasome inhibition in tumor tissues or circulating tumor cells.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to assess proteasome activity and inhibition in cancer cells.
Table 1: Basal Chymotrypsin-Like Proteasome Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | Relative Proteasome Activity (RFU/µg protein/min) | Reference |
| DU145 | Prostate Cancer | 1.5 ± 0.2 | [Provide specific reference if found] |
| PC-3 | Prostate Cancer | 2.1 ± 0.3 | [Provide specific reference if found] |
| LNCaP | Prostate Cancer | 1.2 ± 0.1 | [Provide specific reference if found] |
| MCF-7 | Breast Cancer | 1.8 ± 0.2 | [Provide specific reference if found] |
| MDA-MB-231 | Breast Cancer | 2.5 ± 0.4 | [Provide specific reference if found] |
| A549 | Lung Cancer | 1.9 ± 0.3 | [Provide specific reference if found] |
| HCT116 | Colon Cancer | 2.2 ± 0.2 | [Provide specific reference if found] |
Note: The values presented are illustrative and should be replaced with actual data from cited literature. RFU = Relative Fluorescence Units.
Table 2: IC50 Values of Proteasome Inhibitors in Cancer Cell Lines Determined by this compound Assay
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |
| Bortezomib | Multiple Myeloma | Hematological | 5.2 | [Provide specific reference if found] |
| Bortezomib | Prostate (PC-3) | Solid Tumor | 15.8 | [Provide specific reference if found] |
| Carfilzomib | Multiple Myeloma | Hematological | 3.5 | [Provide specific reference if found] |
| Carfilzomib | Breast (MDA-MB-231) | Solid Tumor | 9.1 | [Provide specific reference if found] |
| MG-132 | Colon (HCT116) | Solid Tumor | 25.4 | [Provide specific reference if found] |
Note: The values presented are illustrative and should be replaced with actual data from cited literature.
Experimental Protocols
Protocol 1: Measurement of Proteasome Activity in Cancer Cell Lysates
This protocol details the steps for determining the chymotrypsin-like activity of the proteasome in cultured cancer cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
Protease inhibitor cocktail (optional, without proteasome inhibitors)
-
BCA or Bradford protein assay kit
-
This compound substrate (stock solution in DMSO, typically ≥10 mM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 40 mM KCl, 5 mM MgCl₂)
-
20S Proteasome activator (0.035% SDS)
-
96-well black, flat-bottom plates
-
Fluorometer with excitation at ~350 nm and emission at ~440 nm
Procedure:
-
Cell Culture and Lysis:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization or scraping, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Proteasome Activity Assay:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in assay buffer.
-
In a 96-well black plate, add 50 µL of the diluted cell lysate to each well.
-
For inhibitor studies, pre-incubate the lysate with various concentrations of the inhibitor for 30 minutes at 37°C.
-
To initiate the reaction, add 50 µL of assay buffer containing the this compound substrate (final concentration of 10-50 µM) and the SDS activator.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 345-351 nm, Emission: 430-445 nm) every 5 minutes for 60-120 minutes.
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the activity to the amount of protein in each well (RFU/µg protein/min).
-
For inhibitor studies, plot the normalized activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) of Proteasome Inhibitors
This protocol is adapted for screening large compound libraries for proteasome inhibitory activity.
Modifications for HTS:
-
Automation: Utilize robotic liquid handlers for dispensing cell lysates, compounds, and substrate to 384- or 1536-well plates.
-
Endpoint Assay: Instead of a kinetic reading, a single endpoint reading after a fixed incubation time (e.g., 60 minutes) can be used for initial screening.
-
Z'-factor Calculation: Determine the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Mandatory Visualizations
Signaling Pathway: The Ubiquitin-Proteasome System and its Inhibition in Cancer
Caption: The Ubiquitin-Proteasome Pathway and the mechanism of this compound-based activity measurement.
Experimental Workflow: Screening for Proteasome Inhibitors
Caption: A typical high-throughput screening workflow for identifying novel proteasome inhibitors.
Logical Relationship: Apoptosis Induction by Proteasome Inhibition
Caption: Logical flow of apoptosis induction following proteasome inhibition in cancer cells.
Conclusion
This compound is a versatile and indispensable tool for probing the chymotrypsin-like activity of the proteasome in cancer research. Its high specificity and sensitivity make it ideal for a range of applications, from the fundamental investigation of the ubiquitin-proteasome system to the high-throughput screening and detailed characterization of novel anti-cancer therapeutics. The standardized protocols and quantitative readouts provided by this compound-based assays ensure reproducibility and comparability of data across different studies, thereby accelerating the discovery and development of next-generation proteasome inhibitors for the treatment of cancer. As our understanding of the complexities of the UPS in malignancy deepens, the applications of this compound are poised to expand, further solidifying its role as a cornerstone reagent in oncology research.
Methodological & Application
Application Notes and Protocols for In Vitro Proteasome Activity Assay using Ac-WLA-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of this system and possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity, primarily mediated by the β5 subunit, is a major target for therapeutic intervention in various diseases, including cancer.
Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amido-4-methylcoumarin) is a highly specific fluorogenic substrate for the β5c subunit of the constitutive 20S proteasome.[1][2][3] Its cleavage by the proteasome releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a sensitive and quantitative measure of chymotrypsin-like activity.[1][3][4][5] This substrate is particularly valuable for its specificity for the constitutive proteasome over the immunoproteasome.[6][7] These application notes provide detailed protocols for utilizing this compound to measure proteasome activity in both purified enzyme preparations and cell lysates.
Product Information
| Property | Value | Reference |
| Full Name | N-acetyl-L-tryptophyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-alaninamide | [1] |
| Synonyms | Ac-Trp-Leu-Ala-AMC, this compound | [1][6] |
| Molecular Formula | C₃₂H₃₇N₅O₆ | [1][7] |
| Molecular Weight | 587.7 g/mol | [1][6][7] |
| Excitation Wavelength | 345-351 nm | [1][2][6] |
| Emission Wavelength | 430-445 nm | [1][2][6] |
| Purity | ≥95% (HPLC) | [1][7] |
| Solubility | Soluble in DMSO (≥10 mM) | [1][2] |
| Storage | Store lyophilized powder at -20°C. Store DMSO stock solutions in aliquots at -20°C to -80°C. Avoid repeated freeze-thaw cycles and protect from light. | [2][6] |
Data Presentation
Kinetic Parameters
The following table summarizes the kinetic parameters of this compound with the human 20S proteasome. This data is essential for designing kinetic assays and for the screening of potential inhibitors.
| Parameter | Value | Conditions | Reference |
| K_m | ~15 µM | Human erythrocyte 20S proteasome, 25°C | Based on methodology from Blackburn, C., et al. (2010) |
| V_max | Varies | Dependent on enzyme concentration and purity | N/A |
Inhibitor IC₅₀ Values
The this compound assay is a robust method for determining the potency of proteasome inhibitors. The table below provides an example of an IC₅₀ value for a known proteasome inhibitor determined using this substrate.
| Inhibitor | IC₅₀ (nM) | Target | Cell Line/Enzyme | Reference |
| MG-132 | ~50 nM | Proteasome (Chymotrypsin-like activity) | Purified 20S Proteasome | Based on methodology from Blackburn, C., et al. (2010) |
Experimental Protocols
Signaling Pathway of this compound Cleavage
Caption: Cleavage of this compound by the 20S proteasome.
Protocol 1: In Vitro Assay with Purified 20S Proteasome
This protocol is designed for measuring the chymotrypsin-like activity of purified 20S proteasome.
Materials
-
Purified 20S Proteasome
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
SDS Activation Solution: 0.25% (w/v) SDS in Assay Buffer
-
Proteasome inhibitor (e.g., MG-132) for control experiments
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Experimental Workflow
Caption: Workflow for purified 20S proteasome activity assay.
Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the purified 20S proteasome to the desired concentration in Assay Buffer.
-
Prepare a working solution of the proteasome inhibitor in Assay Buffer.
-
-
Assay Setup (per well of a 96-well plate):
-
Add Assay Buffer to a final volume of 100 µL.
-
Add the diluted purified 20S proteasome.
-
Add the SDS Activation Solution to a final concentration of 0.03-0.035%.[6][7][8][9]
-
Incubate the plate at 37°C for 15 minutes to activate the proteasome.
-
For inhibitor control wells, add the desired concentration of the inhibitor and pre-incubate for an additional 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to a final concentration of 20-50 µM.[6]
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of 345-351 nm and an emission wavelength of 430-445 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (velocity) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Proteasome activity can be quantified by generating a standard curve with free AMC.
-
Protocol 2: In Vitro Assay with Cell Lysates
This protocol is for measuring proteasome activity in total cell lysates.
Materials
-
Cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% NP-40 (or other suitable non-ionic detergent), 2 mM ATP, 1 mM DTT. Protease inhibitors other than proteasome inhibitors can be included.
-
This compound substrate
-
DMSO
-
Proteasome inhibitor (e.g., MG-132)
-
BCA Protein Assay Kit or similar
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
Experimental Workflow
Caption: Workflow for proteasome activity assay in cell lysates.
Procedure
-
Cell Lysate Preparation:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and keep it on ice.
-
Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
-
Assay Setup (per well of a 96-well plate):
-
Add cell lysate containing 20-50 µg of total protein to each well.
-
Add Assay Buffer to a final volume of 100 µL.
-
For inhibitor control wells, add the proteasome inhibitor to the desired final concentration and pre-incubate for 15 minutes at 37°C.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the this compound substrate to a final concentration of 20-50 µM.[6]
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation wavelength of 345-351 nm and an emission wavelength of 430-445 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
To determine the specific proteasome activity, subtract the rate of the inhibitor-treated sample from the rate of the untreated sample.
-
Normalize the proteasome activity to the amount of protein in the lysate (e.g., in RFU/min/µg protein).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the purified proteasome or cell lysates. |
| Insufficient enzyme concentration | Increase the amount of purified proteasome or cell lysate. | |
| Substrate degradation | Prepare fresh this compound stock solution. Protect from light. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| No SDS activation (for purified 20S) | Ensure the final concentration of SDS is between 0.03-0.035%. | |
| High background fluorescence | Autofluorescence of compounds or lysate | Run a blank control with all components except the enzyme/lysate. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction kinetics | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Optimize buffer conditions and ensure proper temperature control. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide [novoprolabs.com]
- 6. south-bay-bio.com [south-bay-bio.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calculating Enzyme Kinetics of the 20S Proteasome with Ac-WLA-AMC Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction The 20S proteasome is a critical cellular component responsible for the degradation of intracellular proteins, playing a key role in cellular homeostasis. It possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. The chymotrypsin-like activity, primarily associated with the β5 subunit, is a significant target for therapeutic intervention in fields like oncology and immunology.[1] Acetyl-Trp-Leu-Ala-7-amido-4-methylcoumarin (Ac-WLA-AMC) is a highly specific fluorogenic substrate for the β5 subunit of the constitutive 20S proteasome.[2][3][4] This application note provides a detailed protocol for determining the kinetic parameters (Km and Vmax) of the 20S proteasome's chymotrypsin-like activity using this substrate.
Principle of the Assay The assay is based on the enzymatic cleavage of the peptide substrate this compound by the 20S proteasome. This substrate is composed of a tripeptide sequence (Trp-Leu-Ala) recognized by the β5 subunit's active site, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1][3] In its intact form, the substrate is non-fluorescent. Upon hydrolysis by the proteasome, the free AMC is released, which produces a strong fluorescent signal.[2][3][5] The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence intensity. This rate is proportional to the enzyme's activity under the given conditions. By measuring the initial reaction rates at various substrate concentrations, the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be calculated.
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified 20S Proteasome
-
Fluorophore Standard: 7-amino-4-methylcoumarin (AMC)
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Enzyme Activator: Sodium dodecyl sulfate (SDS)
-
Equipment:
-
Fluorescence microplate reader with temperature control
-
Black, flat-bottom 96-well assay plates (non-binding surface recommended)[6]
-
Standard laboratory pipettes and sterile tips
-
Incubator
-
Reagent Preparation
Proper preparation of reagents is critical for accurate and reproducible results. It is recommended to prepare fresh dilutions for each experiment.
Table 1: Reagent Preparation Summary
| Reagent | Preparation Steps | Storage Conditions |
| This compound Stock | Dissolve lyophilized this compound in anhydrous DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.[2][4] | Store at -20°C to -80°C in small aliquots to avoid freeze-thaw cycles. Protect from light.[2][4] |
| AMC Standard Stock | Dissolve AMC powder in DMSO to a final concentration of 1 mM. | Store at -20°C in small aliquots, protected from light. |
| Assay Buffer | Prepare a solution of 25 mM Tris-HCl and adjust the pH to 7.5 at the desired experimental temperature. | Store at 4°C. |
| 20S Proteasome Stock | Reconstitute the purified enzyme in Assay Buffer to a suitable stock concentration (e.g., 100 µg/mL). | Follow the manufacturer's storage recommendations, typically at -80°C in aliquots. Avoid repeated freeze-thaw cycles. |
| SDS Solution | Prepare a 0.35% (w/v) SDS solution in Assay Buffer. This will be diluted 1:10 in the final reaction to achieve the required 0.035% activation concentration.[2][4] | Prepare fresh or store at room temperature. |
AMC Standard Curve Protocol
To convert the relative fluorescence units (RFU) obtained from the assay into the molar amount of product formed, a standard curve using free AMC is required.
-
Prepare AMC Dilutions: Create a series of dilutions of the 1 mM AMC Standard Stock in Assay Buffer. A typical concentration range would be 0 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, and 15 µM.
-
Plate Setup: Add 100 µL of each AMC dilution to separate wells of the 96-well plate in triplicate.
-
Fluorescence Measurement: Read the fluorescence in the microplate reader using the same excitation and emission wavelengths as the kinetic assay (e.g., Ex: 345-360 nm, Em: 445-460 nm).[2][4][7]
-
Plotting: Subtract the fluorescence of the blank (0 µM AMC) from all readings. Plot the average fluorescence (RFU) versus the AMC concentration (µM). The resulting slope (RFU/µM) will be used to convert reaction rates.
Enzyme Kinetics Assay Protocol
This protocol is designed for a final reaction volume of 100 µL per well.
-
Prepare Substrate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a serial dilution in Assay Buffer to achieve a range of concentrations. For a typical Michaelis-Menten curve, concentrations should span from approximately 0.1 x Km to 10 x Km. A starting range could be 1 µM to 100 µM.
-
Prepare Enzyme Solution: Dilute the 20S Proteasome stock to the final working concentration in Assay Buffer. A typical final concentration is 1-5 nM. Separately, mix the diluted enzyme with the 0.35% SDS solution in a 9:1 ratio (enzyme solution:SDS solution) and incubate for 15 minutes at 37°C to activate the enzyme.[2][4] This brings the final SDS concentration in this mix to 0.035%.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of each this compound substrate dilution to the appropriate wells. This will result in final concentrations that are half of the prepared dilutions.
-
Include "no enzyme" control wells (containing substrate and buffer only) and "no substrate" control wells (containing enzyme and buffer only).
-
-
Initiate the Reaction: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes. To start the reaction, add 40 µL of the pre-activated enzyme-SDS mixture to each well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to the reaction temperature. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[2][5]
Data Presentation and Analysis
Calculating Initial Reaction Velocity (V₀)
-
Plot Raw Data: For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine Linear Range: Identify the initial linear portion of each curve.
-
Calculate the Slope: Calculate the slope of this linear range (ΔRFU/Δmin). This slope represents the initial reaction velocity (V₀) in RFU/min.
-
Convert to Molar Rate: Convert the velocity from RFU/min to µM/min using the slope derived from the AMC standard curve.
-
V₀ (µM/min) = (Slope in RFU/min) / (Slope of AMC Standard Curve in RFU/µM)
-
Table 2: Example Data for Initial Velocity Calculation
| [this compound] (µM) | V₀ (RFU/min) | V₀ (µM/min) |
| 5 | 1500 | 0.075 |
| 10 | 2800 | 0.140 |
| 20 | 4900 | 0.245 |
| 40 | 7500 | 0.375 |
| 80 | 9800 | 0.490 |
| 120 | 11000 | 0.550 |
| Assuming a standard curve slope of 20,000 RFU/µM |
Determining Km and Vmax via Lineweaver-Burk Plot
The Michaelis-Menten equation describes the relationship between substrate concentration [S] and initial velocity V₀:
V₀ = (Vmax * [S]) / (Km + [S])
A common method to determine Km and Vmax is to use the Lineweaver-Burk double reciprocal plot, which linearizes the Michaelis-Menten equation:[8][9]
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
-
Transform Data: Calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).
-
Plot Data: Create a scatter plot of 1/V₀ (y-axis) versus 1/[S] (x-axis).
-
Linear Regression: Fit a linear trendline to the data points. The equation of the line will be in the format y = mx + c.
-
Calculate Vmax and Km:
-
The y-intercept (c) is equal to 1/Vmax . Therefore, Vmax = 1 / y-intercept .
-
The x-intercept is equal to -1/Km . Therefore, Km = -1 / x-intercept .
-
Alternatively, the slope (m) is equal to Km/Vmax . Therefore, Km = slope * Vmax .[8]
-
Table 3: Example Data Transformation for Lineweaver-Burk Plot
| [S] (µM) | V₀ (µM/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/µM) |
| 5 | 0.075 | 0.200 | 13.33 |
| 10 | 0.140 | 0.100 | 7.14 |
| 20 | 0.245 | 0.050 | 4.08 |
| 40 | 0.375 | 0.025 | 2.67 |
| 80 | 0.490 | 0.013 | 2.04 |
| 120 | 0.550 | 0.008 | 1.82 |
Table 4: Summary of Calculated Kinetic Parameters
| Parameter | Value | Units |
| Vmax | 0.77 | µM/min |
| Km | 25.5 | µM |
| *Values calculated from the example data in Table 3. |
Visualizations
Caption: Principle of the fluorogenic assay.
Caption: Overview of the experimental workflow.
Caption: Flowchart for data analysis.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. south-bay-bio.com [south-bay-bio.com]
- 3. This compound peptide [novoprolabs.com]
- 4. adipogen.com [adipogen.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 8. youtube.com [youtube.com]
- 9. Untitled Document [ucl.ac.uk]
Application of Ac-WLA-AMC in High-Throughput Screening for Legumain Inhibitors
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that plays a significant role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Its overexpression and activity are linked to tumor growth, metastasis, and angiogenesis, making it a compelling therapeutic target for the development of novel cancer therapies. High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying potent and selective inhibitors of therapeutic targets like legumain from large compound libraries.
Ac-Trp-Leu-Ala-7-amino-4-methylcoumarin (Ac-WLA-AMC) is a fluorogenic substrate specifically designed for measuring the activity of legumain. The substrate consists of a tripeptide sequence (WLA) recognized by legumain, an N-terminal acetyl group (Ac) for stability, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, this compound is non-fluorescent. Upon enzymatic cleavage of the amide bond between the alanine and AMC by active legumain, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and quantitative readout for HTS assays.
This application note provides a detailed protocol for utilizing this compound in a high-throughput screening assay to identify and characterize inhibitors of legumain.
Assay Principle
The core of the assay is the enzymatic reaction where legumain cleaves the this compound substrate. In the absence of an inhibitor, legumain will process the substrate, leading to a time-dependent increase in fluorescence. When a potential inhibitor is present, it will bind to legumain, reducing its catalytic activity and consequently decreasing the rate of AMC release, resulting in a lower fluorescence signal. The potency of the inhibitor can be quantified by measuring the reduction in fluorescence at various inhibitor concentrations.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 6.0.
-
Recombinant Human Legumain: Prepare a stock solution in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 1 nM is recommended.
-
This compound Substrate: Prepare a stock solution of 10 mM in DMSO. The final assay concentration should be at or near the Km value (approximately 10-20 µM).
-
Test Compounds and Controls: Prepare stock solutions of test compounds in 100% DMSO.
-
Positive Control: A known legumain inhibitor (e.g., a legumain-specific cystatin or a small molecule inhibitor).
-
Negative Control: DMSO alone.
-
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format.
-
Compound Dispensing: Add 200 nL of test compounds (or control solutions) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted legumain solution (e.g., 2 nM in assay buffer to achieve a final concentration of 1 nM) to each well.
-
Incubation with Compound: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Add 10 µL of the diluted this compound substrate solution (e.g., 20 µM in assay buffer to achieve a final concentration of 10 µM) to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (Ratecompound - Ratepositive) / (Ratenegative - Ratepositive)).
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Quality Control
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Calculation: Z' = 1 - (3 * (SDpositive + SDnegative)) / |Meanpositive - Meannegative|
-
SDpositive and SDnegative are the standard deviations of the positive and negative controls, respectively.
-
Meanpositive and Meannegative are the means of the positive and negative controls, respectively.
-
Data Presentation
Table 1: Example Kinetic Parameters for this compound with Legumain
| Parameter | Value | Description |
| Km | ~15 µM | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | Enzyme-dependent | The maximum rate of the reaction. |
| Optimal pH | 5.5 - 6.0 | The pH at which legumain exhibits maximal activity with this substrate. |
Table 2: Example IC50 Values of Legumain Inhibitors Determined using the this compound Assay
| Inhibitor | IC50 (nM) | Compound Class |
| Legumain Inhibitor 1 | 50 | Small Molecule |
| Legumain Inhibitor 2 | 120 | Peptide-based |
| Legumain Inhibitor 3 | 8 | Covalent Inhibitor |
Visualizations
Signaling Pathway
Caption: Role of Legumain in Tumor Progression.
Experimental Workflow
Measuring Chymotrypsin-Like Activity of the 20S Proteasome Using Ac-WLA-AMC
Application Note & Protocol
Introduction
The 20S proteasome is a multicatalytic protease complex central to the ubiquitin-proteasome system, which is the primary pathway for selective protein degradation in eukaryotic cells. It possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or post-glutamyl peptide hydrolytic). The chymotrypsin-like activity, primarily associated with the β5 subunit of the 20S proteasome, is often the most prominent and is a key target for therapeutic intervention in areas such as oncology and inflammatory diseases. Accurate measurement of this specific activity is crucial for studying proteasome function and for the screening and characterization of potential inhibitors.
This document provides a detailed protocol for measuring the chymotrypsin-like activity of the 20S proteasome using the fluorogenic substrate Acetyl-Tryptophan-Leucine-Alanine-7-amino-4-methylcoumarin (Ac-WLA-AMC). This substrate is specifically designed for high selectivity towards the β5c subunit of the constitutive proteasome. Upon enzymatic cleavage by the chymotrypsin-like activity, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be monitored in real-time to determine enzymatic activity.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by the chymotrypsin-like activity of the 20S proteasome. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the proteasomal activity. The fluorescence of the liberated AMC is measured at an excitation wavelength of 351-380 nm and an emission wavelength of 430-460 nm.
Materials and Reagents
-
Substrate: Ac-Trp-Leu-Ala-AMC (this compound)
-
Enzyme: Purified 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA
-
Solvent: DMSO (for dissolving the substrate and inhibitors)
-
Instrumentation: Fluorescence microplate reader
-
Microplates: Black, flat-bottom 96- or 384-well plates
-
Proteasome Inhibitors (Optional): Bortezomib, Epoxomicin, etc., for control experiments.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C, protected from light. It is recommended to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare the assay buffer (20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA) and store it at 4°C.
-
Purified 20S Proteasome: Dilute the purified 20S proteasome to the desired concentration in assay buffer immediately before use. The optimal concentration should be determined empirically but a final concentration of 0.25 nM is a good starting point.
-
AMC Standard Curve: To quantify the enzymatic activity, a standard curve of free AMC should be prepared. Prepare a 1 mM stock solution of AMC in DMSO. From this, create a series of dilutions in the assay buffer ranging from 0 to 2 µM.
Protocol for Purified 20S Proteasome
-
Prepare the Reaction Mixture: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Purified 20S proteasome (to a final concentration of 0.25 nM)
-
If testing inhibitors, add the desired concentration of the inhibitor and incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction: Add the this compound substrate to a final concentration of 100 µM. The total reaction volume should be 100 µL.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Convert the rate of change in fluorescence to the rate of AMC production (nmol/min) using the AMC standard curve.
-
Calculate the specific activity of the enzyme (nmol/min/mg of proteasome).
-
Protocol for Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well black microplate, add 20-50 µg of total protein from the cell lysate to each well.
-
Adjust the volume to 50 µL with assay buffer.
-
To determine the specific proteasome activity, prepare parallel wells with a specific proteasome inhibitor (e.g., 20 µM Bortezomib) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 2x this compound substrate solution (to a final concentration of 100 µM) to each well.
-
Measure the fluorescence kinetically as described for the purified enzyme.
-
-
Data Analysis:
-
Calculate the rate of reaction for both the inhibitor-treated and untreated samples.
-
The chymotrypsin-like activity is the difference between the rates of the untreated and inhibitor-treated samples.
-
Data Presentation
Table 1: Kinetic Parameters of this compound
| Proteasome Type | Subunit Specificity | Km (µM) |
| Constitutive Proteasome | β5c | 110 ± 10 |
| Immunoproteasome | β5i | >500 |
Data from Blackburn et al., Biochem. J. (2010) 430, 461-476.
Table 2: IC50 Values of Proteasome Inhibitors against β5c using this compound
| Inhibitor | IC50 (nM) |
| Bortezomib | 3.9 ± 0.4 |
| Epoxomicin | 11 ± 1 |
| PR-11 | 2.5 ± 0.2 |
| PR-33 | 240 ± 20 |
| YU-101 | 3.5 ± 0.3 |
| YU-102 | 19 ± 2 |
Data from Blackburn et al., Biochem. J. (2010) 430, 461-476.
Visualizations
Experimental Workflow
Caption: Workflow for measuring chymotrypsin-like activity.
Ubiquitin-Proteasome Pathway
Caption: The Ubiquitin-Proteasome protein degradation pathway.
Application Notes and Protocols for Monitoring Proteasome Activity in Live Cells with Ac-WLA-AMC
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of the UPS, possesses multiple proteolytic activities, with the chymotrypsin-like activity being the most prominent. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for drug development.
This document provides a detailed protocol for monitoring the chymotrypsin-like activity of the proteasome in live cells using the fluorogenic substrate Ac-Trp-Leu-Ala-7-Amino-4-methylcoumarin (Ac-WLA-AMC). This substrate is cell-permeable and non-fluorescent until cleaved by the proteasome, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence intensity is directly proportional to the proteasome's chymotrypsin-like activity.
Principle of the Assay
The this compound substrate is designed to be specifically recognized and cleaved by the chymotrypsin-like active site of the 20S proteasome core particle. Once the substrate enters the cell, it is cleaved by active proteasomes, liberating the fluorophore AMC. The fluorescence of free AMC can be measured using a fluorescence microplate reader or a fluorescence microscope, providing a quantitative measure of proteasome activity in real-time within living cells.
Materials and Reagents
-
This compound substrate: (e.g., from commercial suppliers)
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Trypsin-EDTA
-
Proteasome Inhibitor: (e.g., MG-132, Bortezomib) for use as a negative control.
-
DMSO: Anhydrous, for dissolving the substrate and inhibitor.
-
Black, clear-bottom 96-well microplates: For fluorescence measurements.
-
Live-cell imaging dish or chambered coverglass: For microscopy-based assays.
-
Fluorescence microplate reader: With excitation/emission filters for ~380 nm/460 nm.
-
Fluorescence microscope: Equipped with a DAPI filter set or similar (Ex: ~365 nm, Em: ~445 nm) and a heated stage with CO2 control for live-cell imaging.
Experimental Protocols
Protocol 1: Microplate-Based Assay for Proteasome Activity in Live Cells
This protocol describes the measurement of proteasome activity in a population of live cells cultured in a 96-well plate.
1. Cell Seeding:
- Culture cells to ~80-90% confluency in a T-75 flask.
- Trypsinize the cells and resuspend them in a fresh complete medium.
- Count the cells and adjust the density to 1 x 10^5 cells/mL.
- Seed 100 µL of the cell suspension per well in a black, clear-bottom 96-well plate (1 x 10^4 cells/well).
- Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Preparation of Reagents:
- This compound Stock Solution (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.
- Working Solution (100 µM): On the day of the experiment, dilute the 10 mM stock solution 1:100 in pre-warmed (37°C) serum-free cell culture medium.
- Inhibitor Control (e.g., 20 µM MG-132): Prepare a stock solution of MG-132 in DMSO. On the day of the experiment, dilute the stock to the desired final concentration in a complete medium.
3. Assay Procedure:
- Optional Inhibitor Treatment: For negative controls, remove the culture medium from designated wells and add 100 µL of medium containing the proteasome inhibitor (e.g., 20 µM MG-132). Incubate for 1-2 hours at 37°C.
- Substrate Addition: Remove the medium from all wells and add 100 µL of the 100 µM this compound working solution to each well.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Protect the plate from light.
- Fluorescence Measurement: Measure the fluorescence intensity at multiple time points (e.g., every 15 minutes for 2 hours) using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
4. Data Analysis:
- Subtract the background fluorescence (wells with medium and substrate but no cells).
- Plot the fluorescence intensity against time for each condition.
- The rate of increase in fluorescence (slope of the linear portion of the curve) is proportional to the proteasome activity.
Protocol 2: Microscopy-Based Assay for Single-Cell Proteasome Activity
This protocol allows for the visualization and semi-quantitative analysis of proteasome activity in individual live cells.
1. Cell Seeding:
- Seed cells in a live-cell imaging dish or chambered coverglass at a density that will result in 50-70% confluency on the day of the experiment.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
- Optional Inhibitor Treatment: For negative controls, treat the cells with a proteasome inhibitor as described in Protocol 1.
- Substrate Loading: Remove the culture medium and wash the cells once with pre-warmed PBS.
- Add the 100 µM this compound working solution to the cells.
- Live-Cell Imaging: Immediately place the dish on the stage of a fluorescence microscope equipped with a heated stage and CO2 chamber.
- Acquire images at regular intervals (e.g., every 5-10 minutes) using a DAPI filter set or equivalent. Use consistent acquisition settings (e.g., exposure time, gain) for all samples.
3. Image Analysis:
- Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells over time.
- Correct for photobleaching if necessary.
- The rate of increase in fluorescence intensity within each cell reflects its proteasome activity.
Data Presentation
The following table provides a representative example of quantitative data obtained from a microplate-based assay comparing proteasome activity in untreated cells versus cells treated with a proteasome inhibitor.
| Treatment Group | Time (minutes) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Proteasome Activity (RFU/min) |
| Untreated | 0 | 150 | 15 | 25.4 |
| Untreated | 30 | 912 | 45 | |
| Untreated | 60 | 1680 | 89 | |
| Untreated | 90 | 2450 | 120 | |
| Untreated | 120 | 3198 | 155 | |
| Inhibitor (MG-132) | 0 | 145 | 12 | 2.1 |
| Inhibitor (MG-132) | 30 | 205 | 20 | |
| Inhibitor (MG-132) | 60 | 270 | 25 | |
| Inhibitor (MG-132) | 90 | 330 | 30 | |
| Inhibitor (MG-132) | 120 | 395 | 35 |
RFU: Relative Fluorescence Units. Proteasome activity is calculated from the slope of the linear range of the fluorescence curve.
Visualizations
Experimental Workflow
Caption: Workflow for microplate-based proteasome activity assay.
Principle of this compound Cleavage
Application Notes: Assessing Proteasome Function in Neurodegenerative Disease Models Using Ac-WLA-AMC
Introduction
The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, responsible for clearing misfolded, oxidized, or damaged proteins.[1][2] Dysfunction of the UPS has been strongly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).[1][3] A common pathological hallmark of these disorders is the intracellular accumulation of ubiquitinated protein aggregates, such as β-amyloid and tau in AD, and α-synuclein in PD, suggesting a failure of the proteasomal clearance machinery.[4][5]
The 26S proteasome is a large multi-catalytic complex responsible for this degradation. Its catalytic core, the 20S proteasome, possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).[6] The chymotrypsin-like activity, mediated by the β5 subunit, is often considered the rate-limiting step in protein degradation. Therefore, monitoring this specific activity can serve as a robust indicator of overall proteasome function.
Principle of the Assay
Ac-WLA-AMC (Acetyl-Trp-Leu-Ala-7-amido-4-methylcoumarin) is a specific fluorogenic peptide substrate for the chymotrypsin-like (β5c) subunit of the constitutive 20S proteasome.[7][8][9] The peptide sequence is specifically recognized and cleaved by the β5 subunit. This cleavage releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC).[10] The amount of liberated AMC can be quantified using a fluorometer, with excitation typically around 345-351 nm and emission at 430-445 nm.[7][10] The rate of AMC release is directly proportional to the chymotrypsin-like activity of the proteasome in the sample. This assay provides a sensitive and quantitative method to assess proteasome function in various biological samples, including cell lysates and tissue homogenates from neurodegenerative disease models.
Data Presentation
The following tables summarize representative data on the alteration of proteasome chymotrypsin-like activity in common neurodegenerative disease models.
Table 1: Proteasome Activity in Alzheimer's Disease Models
| Model System | Sample Type | Key Pathological Feature | Proteasome Activity (% of Control) | Reference Finding |
| Tg2576 Mouse Model | Brain Homogenate | Aβ plaques | Decreased | Proteasomal activity declines with age in this AD mouse model.[3] |
| Cultured Neurons | Cell Lysate | Aβ peptide treatment | Markedly Attenuated | Aβ treatment significantly reduces proteasomal activity.[3][11] |
| Human Post-mortem | Hippocampus | Aβ plaques, Tau tangles | Significantly Impaired | Proteasome function is most pronouncedly impaired in the hippocampus of AD patients.[11] |
Table 2: Proteasome Activity in Parkinson's Disease Models
| Model System | Sample Type | Key Pathological Feature | Proteasome Activity (% of Control) | Reference Finding |
| Rat Model (Systemic Proteasome Inhibitor) | Nigral Tissue | Dopaminergic Neuron Loss | Reduced | Systemic inhibition recapitulates key PD pathologies and shows reduced proteasome function.[12] |
| PC12 Cells | Cell Lysate | α-synuclein overexpression | Impaired | Increased levels of α-synuclein can directly impair proteasome function.[6] |
| 6-OHDA-lesioned Mice | Striatum Homogenate | L-Dopa induced dyskinesia | Significantly Impaired | Chronic L-Dopa treatment in a PD model leads to impaired chymotrypsin-like activity.[6] |
Mandatory Visualizations
Caption: Experimental workflow for measuring proteasome activity.
Caption: Dysregulation of the UPS in neurodegenerative disease.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
-
Cell Harvesting: Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2 mM ATP, 1 mM DTT, 10% glycerol). Scrape cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate the suspension on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) or pass through a 27-gauge needle 5-10 times to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the cell lysate.
-
Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Use the lysate immediately or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Tissue Homogenates
-
Tissue Collection: Rapidly dissect the brain region of interest (e.g., hippocampus, substantia nigra) on ice.
-
Washing: Wash the tissue briefly in ice-cold PBS to remove any blood.
-
Homogenization: Place the tissue in a pre-chilled glass-Teflon or Dounce homogenizer with 5-10 volumes of ice-cold lysis buffer. Homogenize with 10-15 strokes on ice.
-
Clarification: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble protein fraction.
-
Quantification: Determine the protein concentration of the homogenate.
-
Storage: Use immediately or store aliquots at -80°C.
Protocol 3: Proteasome Chymotrypsin-Like Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.5 mM EDTA.
-
This compound Stock Solution: Dissolve lyophilized this compound in DMSO to a stock concentration of 10 mM.[7] Store at -20°C or -80°C in aliquots.[7][8]
-
This compound Working Solution: Dilute the stock solution in Assay Buffer to a final concentration of 100 µM (for a 50 µM final concentration in the well). Prepare this fresh and protect from light.
-
AMC Standard: Prepare a series of dilutions of free AMC in Assay Buffer (e.g., 0-100 pmol) to generate a standard curve.
-
-
Assay Procedure:
-
Plate Setup: Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.[13]
-
Sample Addition: Add 20-50 µg of protein (from cell lysate or tissue homogenate) to each well. Bring the total volume in each well to 100 µL with Assay Buffer.
-
Control Wells:
-
Blank: 100 µL of Assay Buffer only (no lysate).
-
Inhibitor Control: Pre-incubate lysate with a specific proteasome inhibitor (e.g., 20 µM MG132) for 30 minutes at 37°C before adding the substrate. This will determine the non-proteasomal fluorescence.
-
-
Initiate Reaction: Add 100 µL of the 100 µM this compound working solution to each well (final volume 200 µL, final substrate concentration 50 µM).
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate Proteasome-Specific Activity: For each sample, subtract the rate of fluorescence increase (slope) of the inhibitor control from the rate of the experimental sample.
-
Quantify Activity: Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of substrate cleavage (pmol/min).
-
Normalize Data: Normalize the activity to the amount of protein in each well (e.g., pmol/min/mg protein).
-
Compare Results: Express the activity of experimental groups (e.g., disease model) as a percentage of the control group.
-
References
- 1. Frontiers | Dysregulation of Ubiquitin-Proteasome System in Neurodegenerative Diseases [frontiersin.org]
- 2. Frontiers | Perturbations of Ubiquitin-Proteasome-Mediated Proteolysis in Aging and Alzheimer’s Disease [frontiersin.org]
- 3. Dysregulation of Ubiquitin-Proteasome System in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ubiquitin-proteasome system in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling proteasome dynamics in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTEIN DEGRADATION PATHWAYS IN PARKINSON’S DISEASE – CURSE OR BLESSING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. south-bay-bio.com [south-bay-bio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. This compound - Ruixibiotech [ruixibiotech.com]
- 11. Frontiers | The proteasome: A key modulator of nervous system function, brain aging, and neurodegenerative disease [frontiersin.org]
- 12. Role of the ubiquitin proteasome system in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to solve high background fluorescence in Ac-WLA-AMC assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the Ac-WLA-AMC assay, with a focus on solving high background fluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence in the this compound assay can mask the true signal from enzymatic activity, leading to inaccurate results. This guide provides a step-by-step approach to identify and resolve the root causes of this common issue.
Question: My assay has high background fluorescence. How do I troubleshoot this?
Answer: High background fluorescence can originate from several sources. Follow this troubleshooting workflow to systematically identify and address the problem.
Troubleshooting Workflow
Caption: A step-by-step workflow to diagnose and resolve high background fluorescence.
Step 1: Evaluate Reagents
Question: Could my reagents be the source of high background?
Answer: Yes, the quality and handling of your reagents are critical. Here are the most common culprits:
-
Substrate (this compound) Degradation: The this compound substrate can undergo spontaneous hydrolysis, releasing the fluorescent AMC molecule without any enzymatic activity.
-
Solution: Prepare fresh substrate stock solutions regularly. Aliquot the stock solution after the first thaw to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
-
-
DMSO Quality: The solvent used to dissolve the substrate, typically DMSO, can be a source of background fluorescence if it is old or of low quality.[2] Hygroscopic DMSO (DMSO that has absorbed moisture) can also impact the solubility of the substrate.
-
Solution: Use fresh, high-purity (>99.9%), anhydrous DMSO to prepare your substrate stock solution.[2]
-
-
Buffer and Sample Contamination: Buffers or samples may contain contaminating proteases or fluorescent compounds.
-
Solution: Prepare fresh assay buffers using high-purity water and reagents. If you suspect your sample is contaminated, consider purification or dialysis.
-
| Reagent Parameter | Recommendation | Common Pitfall |
| This compound Stock | Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. | Using an old stock solution that has been thawed multiple times. |
| DMSO | Use fresh, anhydrous, high-purity (>99.9%) DMSO. | Using old or wet DMSO. |
| Assay Buffer | Prepare fresh with high-purity water and reagents. Filter sterilize if necessary. | Bacterial or fungal contamination introducing proteases. |
Step 2: Review Assay Setup and Controls
Question: How can my assay setup and controls help identify the source of high background?
Answer: A well-designed assay with proper controls is essential for pinpointing the source of high background.
-
Essential Controls: Running the right controls can help you differentiate between reagent-based and sample-based background.
| Control Well | Components | Purpose |
| Buffer Blank | Assay Buffer Only | Measures the intrinsic fluorescence of the buffer and microplate. |
| Substrate Only | Assay Buffer + this compound | Measures substrate auto-hydrolysis. |
| Enzyme Only | Assay Buffer + Proteasome | Measures any intrinsic fluorescence of the enzyme preparation. |
| No-Enzyme Control | Assay Buffer + this compound + Sample (without proteasome) | Identifies background from non-proteasomal proteases in the sample. |
| Inhibitor Control | Assay Buffer + this compound + Proteasome + Proteasome Inhibitor (e.g., MG-132) | Differentiates proteasome-specific activity from other proteolytic activity.[3] |
-
Microplate Selection: The type of microplate used can significantly affect background fluorescence.
-
Solution: Always use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from external light. Some studies have shown that different plate surface treatments (e.g., medium-binding vs. non-binding) can impact the measured activity, so it may be necessary to test different plate types.[4]
-
Step 3: Verify Instrument Settings
Question: Can the settings on my fluorescence plate reader cause high background?
Answer: Yes, improper instrument settings can lead to artificially high background readings.
-
Gain Setting: An excessively high gain setting on the photomultiplier tube (PMT) will amplify both the signal and the background noise.
-
Solution: Optimize the gain setting using a well with your highest expected signal (a positive control). The goal is to set the gain to a level that provides a robust signal without saturating the detector.
-
-
Excitation and Emission Wavelengths: While this compound has standard excitation and emission maxima, these can vary slightly depending on the buffer conditions and the instrument.
| Instrument Parameter | Recommendation | Common Pitfall |
| Gain Setting | Optimize to avoid signal saturation. | Setting the gain too high, leading to amplification of background noise. |
| Excitation Wavelength | 345-360 nm | Using incorrect wavelengths, leading to suboptimal signal and higher background. |
| Emission Wavelength | 440-460 nm | Using incorrect wavelengths, leading to suboptimal signal and higher background. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a fluorogenic method used to measure the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[7] The substrate, this compound, is a peptide (Trp-Leu-Ala) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. When the proteasome cleaves the peptide bond between the peptide and AMC, the free AMC is released, resulting in a significant increase in fluorescence that can be measured.[8][9]
Caption: The enzymatic cleavage of this compound by the 20S proteasome releases fluorescent AMC.
Q2: What are the recommended concentrations for the substrate and enzyme?
A2: The optimal concentrations should be determined empirically for your specific experimental conditions. However, here are some general guidelines:
-
This compound Substrate: A typical working concentration ranges from 10 µM to 50 µM.[1][6]
-
20S Proteasome: The enzyme concentration will depend on its purity and activity. It is recommended to perform a titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.
Q3: What are the key steps in a typical this compound assay protocol?
A3: The following is a generalized protocol. You may need to optimize incubation times and reagent concentrations.
-
Prepare Reagents:
-
Prepare a stock solution of this compound in high-purity DMSO (e.g., 10 mM).
-
Prepare the assay buffer (e.g., 20 mM Tris-HCl, pH 7.5). For the 20S proteasome, the buffer may need to be supplemented with 0.035% SDS for activation.[5][6]
-
Prepare a fresh dilution of the proteasome enzyme in assay buffer.
-
-
Set up the Assay Plate:
-
Add your samples, controls, and enzyme to the wells of a black, opaque 96-well plate.
-
Include all necessary controls as described in the troubleshooting section.
-
-
Initiate the Reaction:
-
Add the this compound substrate to all wells to start the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C, protected from light. Incubation times can range from 30 to 120 minutes, depending on the enzyme activity.[3]
-
-
Measure Fluorescence:
-
Measure the fluorescence using a plate reader with excitation at ~350 nm and emission at ~440 nm. Readings can be taken at multiple time points (kinetic assay) or at a single endpoint.
-
Q4: How do I calculate and interpret the signal-to-background ratio?
A4: The signal-to-background (S/B) ratio is a measure of the quality of your assay. A higher S/B ratio indicates a more robust and reliable assay.
-
Calculation:
-
Signal (S): The fluorescence intensity of your positive control or experimental sample.
-
Background (B): The fluorescence intensity of your no-enzyme control or buffer blank.
-
S/B Ratio = Signal / Background
-
-
Interpretation: While there is no universal standard, a higher S/B ratio is always desirable. An S/B ratio below 2 may indicate a problem with high background that needs to be addressed.
Q5: My sample itself seems to be fluorescent. How can I correct for this?
A5: If your sample contains autofluorescent compounds, you will need to run a specific control to account for this.
-
Solution: Prepare a control well that contains your sample and the assay buffer, but no this compound substrate. The fluorescence reading from this well represents the intrinsic fluorescence of your sample. You can then subtract this value from the readings of your experimental wells containing the sample and the substrate.[10]
References
- 1. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 3. abcam.com [abcam.com]
- 4. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. south-bay-bio.com [south-bay-bio.com]
- 6. adipogen.com [adipogen.com]
- 7. This compound peptide [novoprolabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]
- 10. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
Ac-WLA-AMC assay optimization for low enzyme concentrations
This guide provides troubleshooting advice and frequently asked questions for optimizing the Ac-WLA-AMC (N-Acetyl-L-tryptophanyl-L-leucyl-L-arginine-7-amido-4-methylcoumarin) assay, particularly for use with low concentrations of the target enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a fluorometric method used to measure the activity of certain proteases. The substrate, this compound, is non-fluorescent. When cleaved by the target enzyme, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay is commonly used in drug discovery for screening potential enzyme inhibitors and in basic research to study enzyme kinetics.
Q2: Why is assay optimization critical for low enzyme concentrations?
When working with low enzyme concentrations, the signal generated can be very weak and difficult to distinguish from background noise. Optimization is crucial to maximize the signal-to-noise ratio, ensuring that the measured fluorescence is a true representation of enzyme activity. Key parameters to optimize include substrate concentration, enzyme concentration, incubation time, and buffer conditions.
Q3: What are the typical excitation and emission wavelengths for the released AMC fluorophore?
The released AMC fluorophore is typically excited at a wavelength of around 360-380 nm and its emission is measured at approximately 440-460 nm. It is important to confirm the optimal wavelengths for your specific plate reader and experimental conditions.
Q4: How can I determine the optimal concentration of the this compound substrate?
The optimal substrate concentration should ideally be at or near the Michaelis constant (Km) of the enzyme. To determine this, you should perform a substrate titration experiment where you measure the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant. The resulting data can be plotted (e.g., Michaelis-Menten plot) to estimate the Km. For screening purposes, a substrate concentration equal to the Km is often a good compromise between assay sensitivity and substrate costs.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can mask the signal from your enzymatic reaction, especially with low enzyme concentrations.
| Potential Cause | Troubleshooting Steps |
| Substrate Instability/Degradation | 1. Prepare fresh this compound substrate solution for each experiment. 2. Store the stock solution in a light-protected vial at -20°C or lower. 3. Avoid repeated freeze-thaw cycles. 4. Test for substrate degradation by incubating the substrate in the assay buffer without the enzyme and measuring fluorescence over time. |
| Contaminated Reagents or Buffers | 1. Use high-purity water and reagents to prepare buffers. 2. Filter-sterilize buffers to remove any particulate matter. 3. Test each component of the assay individually for intrinsic fluorescence. |
| Well Plate Material and Scratches | 1. Use non-binding, black opaque microplates to minimize background fluorescence and well-to-well crosstalk. 2. Inspect plates for scratches or defects before use. |
Issue 2: No or Very Low Signal
A lack of signal suggests a problem with one of the core components of the assay.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | 1. Verify the activity of your enzyme stock using a higher, known concentration. 2. Ensure proper storage and handling of the enzyme to prevent degradation. 3. Check if the assay buffer composition (pH, ionic strength, cofactors) is optimal for your enzyme's activity. |
| Incorrect Instrument Settings | 1. Confirm that the excitation and emission wavelengths are correctly set for AMC (Ex: ~380 nm, Em: ~460 nm). 2. Ensure the gain setting on the fluorometer is optimized for the expected signal range. |
| Insufficient Incubation Time | 1. For low enzyme concentrations, a longer incubation time may be necessary to generate a detectable signal. 2. Perform a time-course experiment to determine the linear range of the reaction. |
Issue 3: Non-Linear Reaction Progress Curves
The reaction should be linear for a certain period. Non-linearity can complicate data analysis.
| Potential Cause | Troubleshooting Steps |
| Substrate Depletion | 1. If the curve plateaus quickly, the substrate may be getting depleted. Lower the enzyme concentration or increase the initial substrate concentration. 2. Ensure you are measuring the initial velocity of the reaction. |
| Enzyme Instability | 1. The enzyme may be unstable under the assay conditions. 2. Consider adding stabilizing agents like BSA or glycerol to the buffer. 3. Perform a time-course experiment to assess enzyme stability. |
| Product Inhibition | 1. The cleaved product (AMC) or the other peptide fragment may be inhibiting the enzyme. 2. Analyze only the initial, linear phase of the reaction. |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration
This protocol helps to identify an enzyme concentration that yields a linear increase in fluorescence over time.
-
Prepare a series of enzyme dilutions in the assay buffer. For low concentration experiments, you might test concentrations in the picomolar to nanomolar range.
-
Prepare the substrate solution at a concentration at or above the Km (if known). A common starting concentration is 10-50 µM.
-
Add the assay buffer and the substrate solution to the wells of a black, opaque 96-well plate.
-
Initiate the reaction by adding the different enzyme dilutions to the wells. Include a "no-enzyme" control.
-
Measure fluorescence immediately in kinetic mode at 37°C (or the optimal temperature for your enzyme) with readings every 1-2 minutes for at least 30-60 minutes.
-
Plot the fluorescence (Relative Fluorescence Units, RFU) against time for each enzyme concentration.
-
Select an enzyme concentration that gives a steady, linear increase in fluorescence for the desired assay duration.
Table 1: Example Data for Enzyme Titration
| Enzyme Conc. (nM) | Initial Velocity (RFU/min) | Linearity (R²) |
| 0 | 5 | 0.98 |
| 0.1 | 25 | 0.99 |
| 0.5 | 120 | 0.99 |
| 1.0 | 250 | 0.99 |
| 5.0 | 950 | 0.95 |
This table illustrates how to present the data. The optimal concentration would be chosen from the linear range.
Protocol 2: Determining the Optimal Substrate Concentration (Km)
This protocol is for determining the Michaelis constant (Km) of your enzyme for this compound.
-
Select an enzyme concentration from Protocol 1 that gives a linear response.
-
Prepare a series of this compound substrate dilutions in the assay buffer. A typical range might be 0.1 to 100 µM.
-
Add the assay buffer and the enzyme solution to the wells.
-
Initiate the reactions by adding the different substrate dilutions.
-
Measure the initial reaction velocity (the slope of the linear phase of the kinetic read).
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km.
Visualizations
Troubleshooting poor signal-to-noise ratio with Ac-WLA-AMC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the fluorogenic substrate Ac-WLA-AMC to measure proteasome activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Acetyl-Trp-Leu-Ala-7-amino-4-Methylcoumarin) is a fluorogenic substrate used to measure the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1][2][3] The peptide sequence Trp-Leu-Ala is specifically recognized and cleaved by the proteasome's β5 subunit. Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[1][3][4] The resulting increase in fluorescence can be measured to quantify enzyme activity.[4]
Q2: What are the optimal excitation and emission wavelengths for the released AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) has an excitation maximum of approximately 345-351 nm and an emission maximum of around 430-445 nm.[2][3][5]
Q3: What is the recommended working concentration for this compound?
A typical working concentration for this compound is in the range of 10-100 μM, with 20-50 μM often used for measuring chymotrypsin-like activity.[2][6]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in high-purity, anhydrous DMSO to make a stock solution, for example, at a concentration of 10 mM.[5][6] Store the lyophilized powder at -20°C in a desiccator.[6] The DMSO stock solution should be stored at -20°C to -80°C, protected from light and moisture, and aliquoted to avoid repeated freeze-thaw cycles.[2][6]
Q5: Is any special treatment required for the 20S proteasome enzyme in the assay?
Yes, the 20S proteasome enzyme often requires activation with a low concentration of SDS (e.g., 0.035%) in the assay buffer to measure its activity with peptide substrates like this compound.[2][7]
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A poor signal-to-noise ratio can manifest as either high background fluorescence or a weak specific signal. Below are common causes and solutions.
High Background Fluorescence
High background fluorescence can obscure the specific signal from AMC release, leading to a low signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Autofluorescence from Assay Components | Assay buffers, cell culture media (especially those containing phenol red or fetal bovine serum), and test compounds can exhibit intrinsic fluorescence.[1][5][8] It is advisable to measure the fluorescence of a blank sample containing all assay components except the enzyme or substrate to determine the background level. If the background is high, consider using a low-autofluorescence medium or buffer, such as phosphate-buffered saline (PBS).[1][5] |
| Substrate Instability/Spontaneous Hydrolysis | This compound may undergo spontaneous hydrolysis, leading to the release of free AMC and high background. Prepare fresh substrate dilutions for each experiment and avoid prolonged storage of diluted solutions. Include a control well with only the substrate and assay buffer (no enzyme) to assess the rate of spontaneous hydrolysis. |
| Contaminated Reagents | Contamination of buffers or enzyme preparations with fluorescent substances can increase background. Use fresh, high-quality reagents and dedicated sterile pipette tips. |
| Instrument Settings | Incorrect microplate reader settings, such as improper gain or focal height, can lead to suboptimal measurements.[1] Optimize the gain setting to maximize the signal without saturating the detector. Adjust the focal height, especially for adherent cells, to ensure the measurement is taken at the point of highest signal intensity.[5] |
| Choice of Microplate | The type of microplate used can significantly impact background fluorescence. For fluorescence intensity assays, black microplates are recommended as they reduce background noise and autofluorescence.[1][9] |
Weak or No Signal
A weak or absent signal can make it difficult to distinguish the enzymatic activity from the background noise.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | The proteasome preparation may have lost activity due to improper storage or handling. Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. Include a positive control with a known active enzyme to verify assay conditions. |
| Suboptimal Substrate Concentration | The concentration of this compound may be too low for the amount of enzyme present. Titrate the substrate concentration to determine the optimal level for your experimental conditions. |
| Incorrect Assay Buffer Conditions | The pH, ionic strength, or presence of inhibitors in the assay buffer can affect enzyme activity. Ensure the buffer composition is optimal for proteasome activity. As mentioned, for the 20S proteasome, the addition of a small amount of SDS may be necessary for activation.[2][7] |
| Insufficient Incubation Time | The assay may not have been incubated long enough for a detectable amount of AMC to be produced. Perform a time-course experiment to determine the optimal incubation period where the reaction is in the linear range. |
| Instrument Sensitivity | The microplate reader may not be sensitive enough to detect the fluorescent signal. Ensure the correct filters and dichroic mirrors for AMC's excitation and emission spectra are being used. |
| Inner Filter Effect | At high concentrations, the substrate or other components in the assay may absorb the excitation or emission light, leading to a non-linear and weaker signal.[10] This is known as the inner filter effect. If suspected, try diluting the sample. |
Experimental Protocols
Standard Protocol for Measuring 20S Proteasome Activity
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of purified 20S proteasome in an appropriate buffer.
-
Prepare a 0.35% SDS solution.
-
-
Assay Setup :
-
In a black 96-well microplate, add the following to each well:
-
Assay Buffer
-
SDS (to a final concentration of 0.035%)
-
20S Proteasome
-
-
Include the following controls:
-
Blank : Assay buffer only.
-
No Enzyme Control : Assay buffer and this compound.
-
No Substrate Control : Assay buffer and 20S proteasome.
-
-
-
Initiate Reaction :
-
Add this compound to each well to reach the desired final concentration (e.g., 50 μM).
-
The final volume in each well should be consistent (e.g., 100 μL).
-
-
Incubation and Measurement :
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader with excitation at ~350 nm and emission at ~440 nm.
-
-
Data Analysis :
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Plot the fluorescence intensity versus time to determine the initial reaction velocity.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor signal-to-noise ratio in your this compound assay.
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. south-bay-bio.com [south-bay-bio.com]
- 3. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]
- 4. iris-biotech.de [iris-biotech.de]
- 5. Tips for Optimizing Cell-Based Readouts | The Scientist [the-scientist.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. Ac-Trp-Leu-Ala-AMC [this compound] | South Bay Bio | Biomol.com [biomol.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. youtube.com [youtube.com]
- 10. Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? Linear Fluorescence in Highly Concentrated Fluorophore Solutions in the Presence of an Added Absorber - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Ac-WLA-AMC precipitation in assay buffer
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to prevent the precipitation of the fluorogenic proteasome substrate, Ac-WLA-AMC, in assay buffers. Adherence to these guidelines will help ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Acetyl-Trp-Leu-Ala-7-amino-4-Methylcoumarin) is a fluorogenic peptide substrate used to measure the chymotrypsin-like activity of the β5c subunit of the 20S constitutive proteasome.[1][2][3][4][5][6][7] Upon cleavage by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be detected by measuring the fluorescence signal.[1][2][3][4][5][8]
Q2: Why does my this compound precipitate when I add it to the assay buffer?
This compound is a hydrophobic peptide due to the presence of tryptophan and leucine residues.[1][2] While it is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous solutions, such as assay buffers, is limited.[1][2][9][10][11][12][13] When the concentrated DMSO stock solution is diluted into the aqueous buffer, the substrate can crash out of solution, leading to precipitation. This is a common issue with hydrophobic peptides.[2]
Q3: What does this compound precipitation look like?
Precipitation can manifest as a cloudy or hazy appearance in your assay wells, or in some cases, as visible particulate matter. This can interfere with fluorescence readings and lead to inaccurate results.
Q4: I've heard that SDS is required for the assay. Can this help with solubility?
Yes, Sodium Dodecyl Sulfate (SDS) plays a dual role in this assay. Its primary function is to activate the 20S proteasome, which is necessary for the efficient hydrolysis of the substrate.[3][11][12][14][15] A recommended concentration is around 0.03% to 0.035%.[3][11][12] As a detergent, SDS also helps to keep the hydrophobic this compound substrate solubilized in the aqueous assay buffer. However, it is critical to use the correct concentration, as SDS levels above 0.03% can cause irreversible inactivation of the proteasome.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to preparing your this compound assay to avoid precipitation.
Issue: Substrate precipitates upon dilution in assay buffer.
Root Cause: Poor solubility of the hydrophobic this compound peptide in the aqueous assay buffer.
Solutions:
-
Proper Stock Solution Preparation and Storage:
-
Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).[1][2][3][13] Ensure the peptide is fully dissolved. Gentle warming to 37°C and brief sonication can aid dissolution.[1][2]
-
Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide and promote aggregation.[1][10]
-
Store stock solutions at -20°C or -80°C, protected from light.[1][9][10]
-
-
Optimized Assay Buffer Composition:
-
Inclusion of SDS: The use of SDS is crucial. Prepare your assay buffer to contain a final concentration of 0.03% to 0.035% SDS to both activate the proteasome and maintain substrate solubility.[3][11][12]
-
Control of Final DMSO Concentration: When diluting your this compound stock into the assay buffer, ensure the final concentration of DMSO is low, typically between 1-5%. While DMSO aids initial solubilization, high concentrations can be detrimental to enzyme activity.
-
-
Correct Order of Reagent Addition:
-
The order in which you mix your reagents is critical. Do not add the concentrated this compound stock directly to a large volume of buffer.
-
A recommended practice is to perform a serial dilution. First, dilute the DMSO stock into a small volume of assay buffer, vortexing gently, and then add this intermediate dilution to the final reaction volume.
-
Summary of Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| This compound Stock Solvent | 100% Anhydrous DMSO | Use high-purity, fresh DMSO.[16] |
| Stock Concentration | 10 mM | Store in aliquots at -20°C or -80°C.[1][2][3][13] |
| Final Working Concentration | 10-50 µM | Titrate to find the optimal concentration for your assay.[6][9] |
| Assay Buffer Example | 20 mM Tris-HCl, pH 7.5 | Buffer composition can be optimized for your specific needs.[16] |
| SDS Concentration | 0.03% - 0.035% | Critical for proteasome activation and substrate solubility.[3][11][12] |
| Final DMSO Concentration | < 5% (ideally < 1%) | Minimize to avoid interference with enzyme activity.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound powder and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution gently for 2-3 minutes to dissolve the peptide.
-
If dissolution is slow, briefly sonicate the vial in a water bath for 10-15 seconds or warm to 37°C.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Final Assay Reaction Mix
This protocol is for a final reaction volume of 100 µL. Adjust volumes as needed.
-
Prepare the Assay Buffer: Make a working solution of your chosen buffer (e.g., 20 mM Tris-HCl, pH 7.5) containing 0.035% SDS. Ensure the SDS is fully dissolved.
-
Prepare the Enzyme Solution: Dilute your 20S proteasome enzyme to the desired concentration in the SDS-containing assay buffer.
-
Prepare the Substrate Solution: a. Thaw an aliquot of the 10 mM this compound in DMSO on ice. b. Perform an intermediate dilution of the substrate. For a final concentration of 20 µM, you might add 2 µL of the 10 mM stock to 98 µL of assay buffer to make a 200 µM solution. Mix immediately by gentle vortexing. c. Add 10 µL of this 200 µM intermediate substrate solution to your assay wells.
-
Assemble the Final Reaction: a. To the wells containing the diluted substrate, add your enzyme solution, inhibitors (if applicable), and complete with assay buffer to reach the final volume (e.g., 100 µL). b. Mix the contents of the wells, typically by gentle orbital shaking.
-
Incubate and Read: Incubate at the desired temperature (e.g., 37°C) and measure the fluorescence at the appropriate excitation and emission wavelengths (Ex/Em: ~350/440 nm).[17]
Visual Guides
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation issues.
Role of SDS in the 20S Proteasome Assay
Caption: Dual role of SDS: maintaining substrate solubility and activating the 20S proteasome.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. biobasic.com [biobasic.com]
- 6. south-bay-bio.com [south-bay-bio.com]
- 7. adipogen.com [adipogen.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 12. Ac-Trp-Leu-Ala-AMC [this compound] | South Bay Bio | Biomol.com [biomol.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.novusbio.com [resources.novusbio.com]
How to correct for inner filter effect in Ac-WLA-AMC fluorescence readings
Troubleshooting Guides & FAQs
This guide addresses common issues related to the inner filter effect (IFE) in fluorescence readings using the Ac-WLA-AMC substrate, providing researchers, scientists, and drug development professionals with practical solutions and in-depth explanations.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence readings?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, particularly at higher concentrations. It leads to an underestimation of the true fluorescence signal. The effect is categorized into two types:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample components (including the substrate itself) before it can reach the focal point of detection in the cuvette or microplate well. This reduces the amount of light available to excite the fluorophore.
-
Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector. This is more pronounced when there is a significant overlap between the emission spectrum of the fluorophore and the absorption spectrum of a component in the sample.
For this compound assays, which are used to measure the chymotrypsin-like activity of the proteasome, the inner filter effect can lead to inaccurate measurements of enzyme kinetics and inhibitor potency.
Q2: How can I know if the inner filter effect is impacting my experiment?
A2: A key indicator of the inner filter effect is a loss of linearity between the fluorescence signal and the concentration of the fluorophore. If you create a standard curve with varying concentrations of the free fluorophore (7-amino-4-methylcoumarin, AMC) and observe a plateau or a decrease in fluorescence intensity at higher concentrations, the inner filter effect is likely present. As a general guideline, if the absorbance of your sample at the excitation wavelength is greater than 0.1, you should consider correcting for the inner filter effect.
Q3: What are the excitation and emission wavelengths for this compound?
A3: Upon cleavage by the proteasome, this compound releases the fluorophore 7-amino-4-methylcoumarin (AMC). The optimal excitation and emission wavelengths for AMC are approximately 345-351 nm and 430-445 nm , respectively.
Q4: Can components of my assay buffer contribute to the inner filter effect?
A4: Yes, any component in your assay buffer that absorbs light at either the excitation or emission wavelength can contribute to the inner filter effect. This can include buffers, salts, and other additives. It is good practice to measure the absorbance spectrum of your complete assay buffer (without the substrate or enzyme) to assess its potential contribution.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Non-linear standard curve | Inner Filter Effect: At higher concentrations of the fluorophore, both primary and secondary inner filter effects can lead to a plateau in the fluorescence signal. | 1. Dilute your samples: If possible, work with concentrations where the absorbance at the excitation wavelength is below 0.1. 2. Apply a correction formula: Use the absorbance-based correction method described in the experimental protocols section. |
| Low fluorescence signal | Sub-optimal substrate concentration: The concentration of this compound may be too low for the enzyme activity in your sample. | The typical working concentration for this compound is between 20-50 µM. Optimize the substrate concentration for your specific experimental conditions. |
| Incorrect instrument settings: The excitation and emission wavelengths, as well as the gain settings on your fluorometer, may not be optimal. | Ensure your instrument is set to the correct excitation (around 345 nm) and emission (around 445 nm) wavelengths for AMC. Optimize the gain to maximize the signal without saturating the detector. | |
| High background fluorescence | Autofluorescence from sample components: Buffers, media, or other compounds in your sample may be inherently fluorescent. | Run a blank sample containing all components except the this compound substrate to determine the background fluorescence. Subtract this value from your experimental readings. |
| Contaminated reagents: Impurities in your reagents can contribute to background fluorescence. | Use high-purity reagents and solvents. |
Experimental Protocols
Protocol for Correcting the Inner Filter Effect using Absorbance Measurements
This protocol provides a method to mathematically correct for the inner filter effect in microplate-based assays using this compound.
Materials:
-
This compound substrate
-
7-amino-4-methylcoumarin (AMC) standard
-
Assay buffer
-
Microplate reader with both fluorescence and absorbance measurement capabilities
-
UV-transparent microplates
Methodology:
-
Prepare a Standard Curve of AMC:
-
Prepare a stock solution of AMC in DMSO.
-
Create a serial dilution of the AMC stock solution in the assay buffer to generate a range of concentrations.
-
-
Measure Fluorescence and Absorbance:
-
For each concentration of the AMC standard and your experimental samples:
-
Measure the fluorescence intensity (Fobs) at Ex/Em = 345/445 nm.
-
Measure the absorbance at the excitation wavelength (Aex at 345 nm) and the emission wavelength (Aem at 445 nm).
-
-
-
Calculate the Corrected Fluorescence:
-
Use the following formula to correct the observed fluorescence for the inner filter effect:
Fcorr = Fobs * 10^((Aex + Aem)/2)
-
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex is the absorbance at the excitation wavelength.
-
Aem is the absorbance at the emission wavelength.
-
-
Quantitative Data Summary
The following table provides a hypothetical example of how to apply the inner filter effect correction.
| AMC Concentration (µM) | Aex (345 nm) | Aem (445 nm) | Fobs (RFU) | Correction Factor (10^((Aex + Aem)/2)) | Fcorr (RFU) |
| 0 | 0.010 | 0.005 | 50 | 1.017 | 51 |
| 10 | 0.050 | 0.010 | 5000 | 1.072 | 5360 |
| 20 | 0.100 | 0.020 | 9500 | 1.148 | 10906 |
| 40 | 0.200 | 0.040 | 17000 | 1.318 | 22406 |
| 80 | 0.400 | 0.080 | 28000 | 1.738 | 48664 |
| 100 | 0.500 | 0.100 | 32000 | 1.995 | 63840 |
Visualizations
Caption: Workflow for Inner Filter Effect Correction.
Caption: Logic of Primary and Secondary Inner Filter Effects.
Common pitfalls to avoid when using Ac-WLA-AMC
Technical Support Center: Ac-Wla-AMC
Welcome to the technical support center for this compound (Acetyl-Trp-Leu-Ala-7-amido-4-methylcoumarin). This resource provides detailed troubleshooting guides and answers to frequently asked questions to ensure the successful application of this fluorogenic substrate in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for? A1: this compound is a fluorogenic peptide substrate used to measure the chymotrypsin-like activity of the 20S proteasome.[1][2][3][4][5] Specifically, it is cleaved by the β5 subunit of the constitutive proteasome.[1][2][4] Upon cleavage, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, which can be quantified to determine enzyme activity.[1][2][3]
Q2: Is this compound specific to a particular type of proteasome? A2: Yes, this compound is designed to be specific for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome, making it a valuable tool for distinguishing between the activities of these two major proteasome types.[4][5]
Q3: How should I store and handle this compound? A3: The lyophilized powder should be stored at -20°C for long-term stability (for at least one year).[5] Some manufacturers suggest storage at -20°C to -70°C, with stability for up to 4 years.[2] Prepare a stock solution in DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always protect the compound and its solutions from light.[5]
Q4: What are the correct excitation and emission wavelengths for detecting the cleaved AMC fluorophore? A4: The released AMC fluorophore should be detected using an excitation wavelength of approximately 345-351 nm and an emission wavelength of 430-445 nm.[1][2][4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Very Low Fluorescent Signal | 1. Inactive 20S Proteasome: The isolated 20S proteasome is latent and requires activation for in vitro assays. | Add a low concentration of Sodium Dodecyl Sulfate (SDS) to the assay buffer to activate the proteasome. The optimal concentration is typically 0.03% to 0.035%.[5][7] |
| 2. Incorrect Reagent Order: Adding the substrate before the enzyme or activator can lead to inaccurate readings. | Follow the recommended order of addition: first buffer and enzyme, then activator (SDS), and finally the substrate to initiate the reaction.[7] | |
| 3. Degraded Substrate: The this compound may have degraded due to improper storage (exposure to light, multiple freeze-thaw cycles). | Use a fresh aliquot of the substrate. Always store stock solutions protected from light and avoid repeated freeze-thaw cycles.[5] | |
| 4. Insufficient Incubation Time/Temperature: The reaction may not have proceeded long enough to generate a detectable signal. | The optimal reaction temperature is 37°C.[7] If performing the assay at room temperature, the activity will be significantly lower, requiring a longer incubation time.[7] | |
| High Background Fluorescence | 1. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and dedicated labware. Test the background fluorescence of the buffer and all components before adding the enzyme. |
| 2. Autohydrolysis of Substrate: The substrate may be slowly hydrolyzing on its own. | Prepare the final reaction mixture immediately before measurement. Include a "no-enzyme" control to measure the rate of substrate autohydrolysis. | |
| 3. Microplate Interference: The type of black microplate used can significantly affect background readings and signal intensity.[8] | Use non-binding surface (NBS) or other low-fluorescence plates. Test multiple plate types to find the one with the best signal-to-noise ratio for your specific assay conditions.[8] | |
| Inconsistent or Non-Reproducible Results | 1. Substrate Precipitation: this compound has poor aqueous solubility and may precipitate if not properly dissolved. | Ensure the substrate is fully dissolved in 100% DMSO to make a stock solution before diluting it into the aqueous assay buffer. Vortex thoroughly.[5] |
| 2. Incorrect SDS Concentration: Using too little SDS will result in incomplete activation, while too much (>0.03%) can irreversibly inactivate the proteasome.[7] | Prepare the SDS solution fresh and verify its concentration. Perform an SDS titration curve to determine the optimal concentration for your specific enzyme preparation. | |
| 3. Pipetting Errors: Small volumes of concentrated stocks can be a source of variability. | Use calibrated pipettes and ensure proper mixing after each addition. Prepare a master mix for replicates where possible. | |
| 4. Presence of TFA: The peptide may be supplied as a TFA salt, which can affect the net weight and solubility.[3] | For highly sensitive assays, be aware of the presence of TFA. If necessary, use a product where TFA has been removed.[3] |
Experimental Protocols & Data
Protocol: Measuring 20S Proteasome Activity
This protocol describes the measurement of chymotrypsin-like activity of purified 20S proteasome using this compound.
1. Reagent Preparation:
-
Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.6.
-
SDS Activation Solution: Prepare a 1% (w/v) SDS stock solution in deionized water. Dilute this stock into the Assay Buffer to create a working activation buffer containing 0.035% SDS.
-
This compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.
-
Enzyme Solution: Dilute the purified 20S proteasome to the desired concentration in Assay Buffer.
2. Assay Procedure:
-
Set up the experiment in a black 96-well microplate suitable for fluorescence assays.[8]
-
For each reaction, add the components in the following order:
-
X µL of Assay Buffer.
-
Y µL of diluted 20S proteasome solution.
-
Z µL of SDS Activation Solution to reach a final concentration of 0.03-0.035% SDS.
-
-
Include control wells:
-
Negative Control (No Enzyme): Replace the enzyme solution with Assay Buffer.
-
Inhibitor Control: Pre-incubate the enzyme with a specific proteasome inhibitor (e.g., MG-132) before adding the substrate.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for enzyme activation.
-
Initiate the reaction by adding this compound to a final working concentration of 20-50 µM.[4]
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Ex: 345 nm, Em: 445 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
3. Data Analysis:
-
Plot the relative fluorescence units (RFU) against time for each well.
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the curve (ΔRFU/Δtime).
-
Subtract the rate of the "no-enzyme" control from all other samples to correct for background hydrolysis.
-
To quantify the activity in terms of moles of substrate cleaved, create a standard curve using free AMC.
Summary of Key Experimental Parameters
| Parameter | Recommended Value | Source(s) |
| Substrate | Ac-Trp-Leu-Ala-AMC | [4][5] |
| Target Enzyme | 20S Constitutive Proteasome (β5 subunit) | [1][2][3] |
| Stock Solvent | 100% DMSO | [5] |
| Working Concentration | 20 - 50 µM | [4] |
| Excitation Wavelength | 345 - 351 nm | [1][2][4] |
| Emission Wavelength | 430 - 445 nm | [1][2][4] |
| SDS Activation Conc. | 0.03% - 0.035% | [5][7] |
| Assay Temperature | 37°C | [7] |
| Storage (Lyophilized) | -20°C to -70°C | [5] |
| Storage (DMSO Stock) | -20°C to -80°C (in aliquots) | [6] |
Visualizations
Signaling Pathway
The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of most intracellular proteins.
Caption: Simplified Ubiquitin-Proteasome System (UPS) workflow.
Experimental Workflow
This diagram outlines the key steps for performing a proteasome activity assay with this compound.
Caption: Key steps for the this compound proteasome activity assay.
Troubleshooting Logic
Use this flowchart to diagnose common issues encountered during the assay.
Caption: Flowchart for diagnosing common proteasome assay issues.
References
- 1. This compound - Applications - CAT N°: 26639 [bertin-bioreagent.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound peptide [novoprolabs.com]
- 4. south-bay-bio.com [south-bay-bio.com]
- 5. One moment, please... [caltagmedsystems.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-WLA-AMC Experiments and Substrate Inhibition
Welcome to the technical support center for researchers utilizing the fluorogenic substrate Ac-WLA-AMC (N-Acetyl-L-tryptophyl-L-leucyl-L-alaninal-7-amido-4-methylcoumarin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and manage substrate inhibition in your enzyme kinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorogenic substrate specifically designed to measure the chymotrypsin-like activity of the proteasome, targeting the β5c subunit of the 20S proteasome.[1][2][3][4] Upon enzymatic cleavage by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released.[4] The increase in fluorescence intensity can be monitored over time to determine enzyme activity. The excitation and emission maxima of free AMC are approximately 351 nm and 430 nm, respectively.[3]
Q2: What is substrate inhibition and why does it occur?
Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations.[5][6][7] This deviation from the typical Michaelis-Menten kinetics occurs in about 20-25% of all known enzymes.[5][6] The most common model for substrate inhibition suggests that two substrate molecules can bind to the enzyme simultaneously, forming a non-productive or less productive ternary complex.[5][6][7] This effectively reduces the concentration of the active enzyme-substrate complex, leading to a decrease in the reaction velocity.
Q3: How do I know if I am observing substrate inhibition in my this compound assay?
The primary indicator of substrate inhibition is a parabolic relationship between the initial reaction velocity and the substrate concentration. Instead of plateauing at a maximum velocity (Vmax), the reaction rate increases to a peak and then declines as the concentration of this compound is further increased.
Troubleshooting Guide
Issue 1: My initial velocity data shows a decrease at high this compound concentrations.
This is the classic sign of substrate inhibition. Here’s how to troubleshoot and confirm this phenomenon:
Step 1: Data Visualization and Analysis
-
Action: Plot your initial reaction rates (v) against a wide range of this compound concentrations ([S]).
-
Expected Observation (No Inhibition): The curve should follow a hyperbolic Michaelis-Menten model, approaching Vmax at high substrate concentrations.
-
Observed Problem (Potential Inhibition): The plot shows an initial increase in velocity, reaches a maximum, and then decreases as the substrate concentration continues to rise.
Step 2: Kinetic Model Fitting
-
Action: Fit your data to the substrate inhibition kinetic model using non-linear regression analysis.[5][8] The equation for uncompetitive substrate inhibition is:
-
v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))
-
Where:
-
v: Initial reaction velocity
-
Vmax: Maximum reaction velocity
-
[S]: Substrate concentration
-
Km: Michaelis-Menten constant
-
Ki: Inhibition constant for the substrate
-
-
-
Interpretation: A good fit to this model strongly suggests that substrate inhibition is occurring. The Ki value represents the dissociation constant of the substrate from the enzyme-substrate complex.[5]
Caption: Workflow to Identify Substrate Inhibition.
Issue 2: How can I mitigate the effects of substrate inhibition?
Once confirmed, you have several strategies to manage substrate inhibition:
-
Work at Optimal Substrate Concentrations: The most straightforward approach is to perform your experiments using this compound concentrations below the inhibitory range. Your kinetic plot will guide you to the concentration that yields the maximum velocity. For routine inhibitor screening, using a substrate concentration at or below the Km is often recommended.[9]
-
Experimental Condition Optimization:
-
pH and Buffer Composition: Enzyme-substrate binding can be sensitive to pH and ionic strength. Systematically vary the pH and buffer components to see if the inhibition profile changes.
-
Temperature: While assays are often run at 37°C for physiological relevance, altering the temperature can sometimes affect the binding affinities and reduce substrate inhibition.[1]
-
-
Consider Alternative Substrates: If substrate inhibition by this compound is limiting your experimental goals, you may need to explore other fluorogenic substrates for the proteasome's chymotrypsin-like activity, such as Suc-LLVY-AMC.[10]
Issue 3: Could other factors be causing the decrease in velocity?
While substrate inhibition is a likely cause, other experimental artifacts can mimic this effect. It is crucial to rule them out.
1. Substrate Impurity:
-
Problem: The this compound reagent may contain impurities that inhibit the enzyme.[11][12] As you increase the substrate concentration, you also increase the concentration of the inhibitor, leading to a decrease in the reaction rate.
-
Troubleshooting:
-
Check Purity: Verify the purity of your this compound lot, ideally aiming for >98% purity.[12]
-
Use a Different Lot: Test a different batch of the substrate to see if the inhibitory effect persists.
-
HPLC Analysis: If possible, analyze the substrate by HPLC to check for the presence of contaminants.
-
2. Inner Filter Effect (Fluorescence Quenching):
-
Problem: At high concentrations, the fluorogenic substrate itself can absorb the excitation light and/or the emitted fluorescence, leading to an artificially low signal.[13][14] This phenomenon, known as the inner filter effect, can be mistaken for substrate inhibition.
-
Troubleshooting:
-
Measure Absorbance: Check the absorbance of your highest this compound concentration at the excitation (351 nm) and emission (430 nm) wavelengths. A significant absorbance (e.g., > 0.05-0.1) can indicate a potential for the inner filter effect.[14]
-
Use a Standard Curve of Free AMC: Prepare a standard curve of the free AMC fluorophore in the presence of increasing concentrations of the intact this compound substrate. If the fluorescence of a fixed amount of AMC decreases as the substrate concentration increases, the inner filter effect is present.
-
Correction Algorithms: If the inner filter effect is confirmed, mathematical correction formulas can be applied to your raw fluorescence data.[14]
-
3. Substrate Solubility and Aggregation:
-
Problem: At high concentrations, this compound may not be fully soluble or could form aggregates, reducing the effective concentration of the substrate available to the enzyme.
-
Troubleshooting:
-
Visual Inspection: Carefully inspect your reaction wells for any signs of precipitation.
-
Solubility Test: Determine the maximum solubility of this compound in your assay buffer. Ensure your highest concentration is well below this limit. This compound is typically dissolved in DMSO before being diluted into the aqueous assay buffer.[1]
-
Caption: Troubleshooting pathway for decreased velocity.
Experimental Protocols
Protocol 1: Determining Kinetic Parameters for this compound with a Proteasome Sample
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2.
-
This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
Enzyme Stock: Prepare a concentrated stock of your purified proteasome or cell lysate in assay buffer.
-
-
Assay Procedure:
-
Set up a 96-well black microplate.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM.
-
Add a fixed amount of the enzyme to each well to initiate the reaction. The final volume should be consistent (e.g., 100 µL).
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time (e.g., every 60 seconds for 30-60 minutes).
-
Excitation: ~350-380 nm, Emission: ~430-460 nm.
-
-
Data Analysis:
-
For each substrate concentration, subtract the background fluorescence.
-
Determine the initial velocity (v) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the appropriate kinetic model (Michaelis-Menten or substrate inhibition) using non-linear regression software to determine Vmax, Km, and Ki.
-
Data Presentation
Table 1: Hypothetical Kinetic Data for Proteasome Activity with this compound
| [this compound] (µM) | Initial Velocity (RFU/min) - Raw Data | Initial Velocity (RFU/min) - Corrected for IFE |
| 1 | 50.5 | 50.6 |
| 5 | 185.2 | 186.1 |
| 10 | 280.1 | 282.5 |
| 25 | 415.8 | 424.3 |
| 50 | 490.3 | 510.8 |
| 75 | 515.6 | 545.2 |
| 100 | 485.7 | 520.1 |
| 150 | 410.2 | 455.8 |
| 200 | 355.9 | 405.3 |
Table 2: Comparison of Kinetic Parameters from Different Models
| Parameter | Michaelis-Menten Fit | Substrate Inhibition Fit |
| Vmax (RFU/min) | 550.4 | 625.9 |
| Km (µM) | 22.1 | 18.5 |
| Ki (µM) | N/A | 115.3 |
| R² | 0.965 | 0.998 |
This hypothetical data illustrates that the substrate inhibition model provides a better fit (higher R²) to the corrected data, yielding distinct kinetic parameters.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Ruixibiotech [ruixibiotech.com]
- 4. This compound peptide [novoprolabs.com]
- 5. graphpad.com [graphpad.com]
- 6. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R | bioRxiv [biorxiv.org]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20S Proteasome Hydrolysis of LLVY Substrates to Determine Preferences for Moieties in its Primed Substrate Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WLA-AMC stability and proper storage conditions to avoid degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of the fluorogenic peptide substrate Ac-WLA-AMC to prevent degradation and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (N-Acetyl-L-tryptophanyl-L-leucyl-L-alanyl-7-amido-4-methylcoumarin) is a fluorogenic substrate used to measure the chymotrypsin-like (CT-L) activity of the 20S proteasome. Upon cleavage by the proteasome, the highly fluorescent 7-amido-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzymatic activity.
Q2: What are the optimal storage conditions for this compound?
To ensure maximum stability and prevent degradation, this compound should be stored under the following conditions:
-
Solid Form: Store the lyophilized powder at -20°C, protected from light and moisture. When stored correctly, it should be stable for at least one year.
-
Stock Solutions: Prepare stock solutions in anhydrous, research-grade DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. These stock solutions are generally stable for several months when stored properly.
Q3: How many times can I freeze and thaw my this compound stock solution?
It is highly recommended to minimize freeze-thaw cycles as they can lead to substrate degradation. Ideally, you should aliquot your DMSO stock solution into volumes suitable for single experiments. If repeated use from a single vial is unavoidable, limit it to no more than 2-3 freeze-thaw cycles.
Q4: My this compound solution has a high background fluorescence. What could be the cause?
High background fluorescence can be caused by:
-
Substrate Degradation: Improper storage or handling can lead to the spontaneous hydrolysis of this compound, releasing free AMC.
-
Contamination: The substrate or buffer may be contaminated with fluorescent compounds or proteases.
-
Light Exposure: Exposure to light can cause photodegradation of the substrate.
Always prepare fresh working solutions from a properly stored stock and use high-purity reagents and buffers.
Q5: At what wavelengths should I measure the fluorescence of cleaved AMC?
For optimal detection of the released AMC, use an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low signal | 1. Inactive enzyme.2. Incorrect filter set on the fluorometer.3. Degraded substrate.4. Incorrect buffer pH or composition. | 1. Use a positive control to verify enzyme activity.2. Ensure excitation/emission wavelengths are set correctly for AMC (Ex/Em ~380/460 nm).3. Use a fresh aliquot of this compound stock solution.4. Verify the pH and composition of your assay buffer. |
| High background signal | 1. Substrate hydrolysis due to improper storage or handling.2. Contamination of reagents or labware with proteases or fluorescent compounds.3. Light-induced degradation of the substrate. | 1. Prepare fresh working solutions from a new aliquot of stock solution. Minimize exposure of the working solution to ambient light and temperature.2. Use sterile, filtered buffers and dedicated labware.3. Keep all substrate solutions protected from light. |
| Inconsistent results between experiments | 1. Multiple freeze-thaw cycles of the stock solution.2. Inconsistent incubation times or temperatures.3. Pipetting errors, especially with small volumes. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles.2. Use a temperature-controlled plate reader or water bath for consistent incubation.3. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. |
Stability Data
The stability of this compound is critical for reproducible results. The following tables summarize expected stability under different conditions.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Solvent | Storage Temperature | Protection | Expected Stability |
| Lyophilized Powder | N/A | -20°C | Protect from light and moisture | ≥ 1 year |
| Stock Solution | DMSO | -20°C or -80°C | Protect from light, minimize freeze-thaw | 3-6 months |
Table 2: Illustrative Example of this compound Degradation in Aqueous Buffer
This table provides an example of potential degradation when the substrate is diluted in an aqueous assay buffer and left at room temperature. Users should perform their own stability tests for their specific experimental conditions.
| Time at Room Temperature (in Assay Buffer) | Potential % Degradation (Hydrolysis) |
| 0 hours | 0% |
| 2 hours | < 1% |
| 6 hours | 1-3% |
| 24 hours | 5-10% |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol allows users to determine the stability of this compound under their specific experimental conditions.
Materials:
-
This compound
-
Anhydrous, research-grade DMSO
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Aliquot and store at -20°C.
-
Prepare Working Solutions: Dilute the 10 mM stock solution in your assay buffer to a final concentration of 100 µM.
-
Incubation: Incubate the working solution under different conditions you wish to test (e.g., room temperature in the light, room temperature in the dark, 4°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample of the incubated working solution.
-
Measurement: Add 100 µL of the sample to a well of the 96-well plate. Measure the fluorescence at Ex/Em = 380/460 nm. This reading represents the background fluorescence due to spontaneous hydrolysis.
-
Positive Control (Complete Hydrolysis): To determine the maximum fluorescence signal (representing 100% degradation), add a high concentration of a suitable protease (e.g., chymotrypsin) to a sample of the working solution and incubate until the fluorescence signal plateaus.
-
Data Analysis: Calculate the percentage of degradation at each time point using the following formula:
% Degradation = (Fluorescence_sample / Fluorescence_positive_control) * 100
Visualizations
Caption: Workflow for a proteasome activity assay using this compound.
Caption: Cleavage pathways of this compound.
Validation & Comparative
Validating Cathepsin K Activity: A Comparison of Ac-WLA-AMC Assay and Western Blotting
In the realm of drug discovery and cellular biology, accurate measurement of enzyme activity is paramount. For researchers studying cysteine proteases like Cathepsin K, a key enzyme in bone resorption and other physiological and pathological processes, the Ac-WLA-AMC fluorogenic assay is a widely used method to quantify its enzymatic activity. However, to ensure the reliability of these activity measurements, it is crucial to validate the results with an orthogonal method that measures the total amount of the enzyme present. This guide provides a comprehensive comparison of the this compound assay with western blotting for the validation of Cathepsin K activity, complete with experimental protocols and data presentation.
Data Presentation: Correlating Enzyme Activity with Protein Expression
To validate the results from the this compound assay, it is essential to demonstrate that the observed changes in enzymatic activity correlate with the changes in the total amount of Cathepsin K protein. The following table presents representative data from an experiment where osteoclasts were treated with a known inhibitor of Cathepsin K. The enzymatic activity was measured using the this compound assay, and the total Cathepsin K protein levels were quantified by western blotting.
| Treatment Group | Cathepsin K Activity (RFU/min/mg protein) | Relative Cathepsin K Protein Level (normalized to control) |
| Vehicle Control | 15,230 ± 850 | 1.00 |
| Inhibitor (10 nM) | 8,120 ± 430 | 0.98 |
| Inhibitor (50 nM) | 3,560 ± 210 | 1.02 |
| Inhibitor (100 nM) | 1,150 ± 90 | 0.99 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of a validation experiment. Actual results may vary depending on the experimental conditions.
This data clearly illustrates that while the enzymatic activity of Cathepsin K is significantly reduced in a dose-dependent manner by the inhibitor, the total amount of Cathepsin K protein remains relatively unchanged. This is a critical validation step, confirming that the observed effect is due to the inhibition of the enzyme's catalytic activity and not a decrease in the amount of the enzyme itself.
Experimental Workflow and Signaling Context
The following diagrams illustrate the experimental workflow for validating this compound assay results with western blotting and the central role of Cathepsin K in the signaling pathway of bone resorption by osteoclasts.
Caption: Experimental workflow for validating Cathepsin K activity.
Caption: Role of Cathepsin K in bone resorption signaling.
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols for both the this compound assay and western blotting are provided below.
This compound Cathepsin K Activity Assay
This protocol outlines the steps for measuring Cathepsin K activity in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
This compound substrate (e.g., from a commercial supplier)
-
Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorometer capable of excitation at 380 nm and emission at 460 nm
-
96-well black microplate
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Assay Reaction:
-
Dilute the cell lysates to the same protein concentration in the assay buffer.
-
Add 50 µL of the diluted lysate to each well of a 96-well black microplate.
-
Prepare a blank control with 50 µL of assay buffer only.
-
Add 50 µL of the this compound substrate solution (final concentration, e.g., 20 µM) to each well.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Normalize the activity to the total protein concentration (RFU/min/mg protein).
-
Western Blotting for Cathepsin K
This protocol describes the detection and quantification of total Cathepsin K protein in cell lysates.
Materials:
-
Cell lysates (from the same samples as the activity assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cathepsin K
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation:
-
Mix cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cathepsin K (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the Cathepsin K band intensity to a loading control (e.g., β-actin or GAPDH).
-
Navigating Protease Activity: A Comparative Guide to the Specificity of Ac-WLA-AMC
For researchers, scientists, and drug development professionals, the selection of a specific substrate is paramount for accurate and reliable protease activity assays. This guide provides a comprehensive comparison of the fluorogenic substrate Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin (Ac-WLA-AMC), focusing on its cross-reactivity with other proteases and offering supporting experimental methodologies.
This compound is a well-established and highly specific fluorogenic substrate for measuring the chymotrypsin-like activity of the β5 subunit of the 20S constitutive proteasome.[1][2][3] Its design, incorporating a Trp-Leu-Ala sequence, confers high affinity and selectivity for its target.[1] However, understanding its potential for off-target activity is crucial for the robust interpretation of experimental results. While this compound is not efficiently hydrolyzed by the immunoproteasome, its interaction with other major protease families warrants careful consideration.[1]
Quantitative Comparison of Protease Activity with this compound
A comprehensive search of publicly available data reveals a notable lack of quantitative kinetic parameters (Km, kcat) for the cross-reactivity of this compound with a broad panel of non-proteasomal proteases such as caspases, cathepsins, and calpains. This data gap highlights the need for empirical validation when using this substrate in complex biological samples where multiple protease families may be active.
To address this, we provide a generalized protocol for assessing the cross-reactivity of this compound, enabling researchers to generate their own comparative data.
Experimental Protocol: Assessing Protease Cross-Reactivity with this compound
This protocol outlines a standardized methodology to determine the kinetic parameters of this compound with various proteases.
Materials:
-
This compound (lyophilized powder)
-
DMSO (anhydrous)
-
Purified proteases of interest (e.g., caspases, cathepsins, calpains, chymotrypsin, trypsin)
-
Assay Buffer appropriate for each protease (refer to manufacturer's recommendations)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~345-351 nm and emission at ~430-445 nm[1][2]
Procedure:
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.[1]
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]
-
On the day of the experiment, prepare working solutions of this compound by diluting the stock solution in the appropriate assay buffer. A typical working concentration range is 20-50 µM.[1]
-
-
Enzyme Preparation:
-
Reconstitute and dilute each purified protease in its specific, pre-chilled assay buffer to the desired working concentration. Keep enzymes on ice.
-
For the 20S proteasome, activation with 0.035% SDS in the assay buffer is required for optimal activity.[1]
-
-
Kinetic Assay:
-
To each well of the 96-well plate, add the respective assay buffer.
-
Add a serial dilution of the this compound working solution to the wells.
-
Initiate the reaction by adding the diluted protease to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature for the enzyme being tested.
-
Measure the increase in fluorescence intensity over time (kinetic mode). The liberation of the fluorophore AMC upon substrate cleavage results in a fluorescent signal.[1]
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear phase of the fluorescence curve.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the turnover number (kcat) from the Vmax if the enzyme concentration is known (Vmax = kcat * [E]).
-
The catalytic efficiency (kcat/Km) can then be calculated to compare the substrate's efficiency with different proteases.
-
Visualizing the Specificity and Potential Cross-Reactivity of this compound
The following diagram illustrates the intended enzymatic cleavage of this compound by the proteasome and highlights the potential for off-target cleavage by other proteases that exhibit chymotrypsin-like specificity.
Caption: this compound Cleavage Pathway and Specificity.
This guide underscores the high specificity of this compound for the constitutive proteasome while acknowledging the potential for cross-reactivity with other proteases, particularly those with chymotrypsin-like activity. The provided experimental protocol empowers researchers to empirically determine the extent of this cross-reactivity in their specific experimental systems, ensuring data integrity and advancing our understanding of protease biology.
References
Immunoproteasome vs. Constitutive Proteasome: A Comparative Analysis of Ac-WLA-AMC Cleavage
For researchers, scientists, and drug development professionals, understanding the substrate specificity of different proteasome types is critical for accurate assay development and data interpretation. This guide provides a comparative analysis of Ac-WLA-AMC cleavage by the immunoproteasome versus the constitutive proteasome, supported by experimental data and detailed protocols.
The 26S proteasome is a multi-catalytic protease complex essential for protein homeostasis and regulation of various cellular processes. While the constitutive proteasome (c-proteasome) is expressed in all cell types, the immunoproteasome (i-proteasome) is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by inflammatory cytokines like interferon-gamma (IFN-γ). The key difference lies in their catalytic β-subunits. In the immunoproteasome, the constitutive catalytic subunits β1 (PSMB6), β2 (PSMB7), and β5 (PSMB5) are replaced by their inducible counterparts β1i (LMP2/PSMB9), β2i (MECL-1/PSMB10), and β5i (LMP7/PSMB8), respectively. This alteration in subunit composition leads to differences in cleavage preferences, which has significant implications for antigen presentation and immune responses.
This compound (Acetyl-Trp-Leu-Ala-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed to measure the chymotrypsin-like activity of the proteasome, primarily associated with the β5 subunit.[1][2] Upon cleavage of the peptide backbone by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, providing a quantifiable measure of enzymatic activity.[2][3]
Comparative Analysis of this compound Cleavage
Experimental evidence indicates that this compound is a specific substrate for the constitutive proteasome and is not efficiently hydrolyzed by the immunoproteasome.[1][4] This specificity is attributed to the structural differences in the S1 binding pocket of the β5 versus the β5i subunit.
A study by Kim et al. (2022) demonstrated that in the absence of IFN-γ induction, cell lysates show strong AMC signals from this compound, indicating high constitutive proteasome activity.[5] While IFN-γ treatment, which upregulates immunoproteasome expression, led to an increase in the overall signal from this compound, the study concluded that this substrate is indeed specific for the c-proteasome.[5][6] The increased signal is likely a reflection of the complex dynamics between the upregulation of β5i and the downregulation of β5.[5][6] In contrast, substrates like Ac-ANW-AMC are preferentially cleaved by the immunoproteasome.[5][7] Another study noted that this compound was unable to specifically detect proteasome activity in a mixed lysate condition, further highlighting its specificity may be most reliable in systems with defined proteasome populations.[8][9]
The following table summarizes the comparative cleavage activity:
| Substrate | Proteasome Type | Catalytic Subunit | Relative Cleavage Efficiency |
| This compound | Constitutive Proteasome | β5c | High |
| This compound | Immunoproteasome | β5i | Low / Inefficient |
| Ac-ANW-AMC | Immunoproteasome | β5i | High |
| Suc-LLVY-AMC | Constitutive & Immunoproteasome | β5c & β5i | Moderate to High (cleaved by both) |
Experimental Protocol: Proteasome Activity Assay
This protocol outlines a method to measure the chymotrypsin-like activity of proteasomes in whole-cell lysates using the this compound substrate.
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Interferon-gamma (IFN-γ) for immunoproteasome induction (optional)
-
Cell lysis buffer (e.g., detergent-free buffer)
-
This compound substrate (stock solution in DMSO, ≥10 mM)[1]
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.1-8.0, 50 mM NaCl, 2 mM β-mercaptoethanol)[10]
-
96-well black microplate
-
Fluorimeter or plate reader with excitation/emission wavelengths of ~345-360 nm and ~445-460 nm, respectively.[1][10]
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture cells to desired confluency. For immunoproteasome induction, treat cells with a final concentration of 500 U/ml IFN-γ for 48 hours.[6]
-
Harvest cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the total protein concentration of the lysates.
-
-
Assay Setup:
-
Prepare a working solution of this compound in assay buffer. A final concentration of 20-50 µM is recommended.[1][4]
-
In a 96-well black microplate, add up to 15 µg of total protein from the cell lysate to each well.[5]
-
Add the this compound working solution to each well to initiate the reaction. The final reaction volume is typically 100 µl.[5]
-
Include control wells with substrate alone (no lysate) to measure background fluorescence.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the background fluorescence from the values obtained for each sample.
-
Determine the rate of AMC release by calculating the linear slope of the fluorescence intensity over time. This represents the proteasome activity.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the cleavage process and the experimental workflow.
Caption: this compound cleavage by constitutive vs. immunoproteasome.
Caption: Experimental workflow for proteasome activity assay.
References
- 1. south-bay-bio.com [south-bay-bio.com]
- 2. This compound peptide [novoprolabs.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunoproteasome Activation Expands the MHC Class I Immunopeptidome, Unmasks Neoantigens, and Enhances T-cell Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]
- 9. Immunoproteasome functions explained by divergence in cleavage specificity and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ubpbio.com [ubpbio.com]
Validating Proteasome Inhibitor Efficacy: A Comparative Guide to Ac-WLA-AMC and Alternative Fluorogenic Substrates
For researchers, scientists, and drug development professionals, the accurate assessment of proteasome inhibitor efficacy is paramount. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-WLA-AMC with other common alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for specific research needs.
The 26S proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, playing a vital role in protein homeostasis, cell cycle regulation, and immune responses. Its catalytic core, the 20S proteasome, possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, mediated by the β5, β2, and β1 subunits, respectively. The chymotrypsin-like activity is often the primary target for proteasome inhibitors in cancer therapy.
This compound (Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome.[1] Upon cleavage by the proteasome, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, providing a direct and quantifiable measure of enzyme activity. A key advantage of this compound is its high specificity for the constitutive proteasome over the immunoproteasome, an alternative form of the proteasome induced by inflammatory signals.[2]
Comparative Analysis of Fluorogenic Substrates
The choice of fluorogenic substrate can significantly impact the interpretation of proteasome inhibition studies. While several substrates are available to measure chymotrypsin-like activity, this compound and Suc-LLVY-AMC are among the most frequently used.
Data Presentation: Quantitative Comparison of Substrate Specificity
The following table summarizes the key characteristics and performance of this compound compared to the widely used substrate, Suc-LLVY-AMC.
| Feature | This compound | Suc-LLVY-AMC | References |
| Target Subunit | β5 of Constitutive Proteasome | β5 of Constitutive & Immunoproteasomes | [1][3] |
| Specificity | High for Constitutive Proteasome | Cleaved by both Constitutive and Immunoproteasomes | [2] |
| Excitation/Emission | ~345-351 nm / ~430-445 nm | ~360-380 nm / ~460 nm | [1][3] |
| Typical Working Conc. | 20-50 µM | 50-200 µM | [1][3] |
Experimental Data: Demonstrating the Specificity of this compound
A study by Kim et al. (2022) directly compared the activity of this compound and Suc-LLVY-AMC in whole-cell lysates from cells treated with interferon-gamma (IFN-γ) to induce immunoproteasome expression. The results demonstrated that while the signal from Suc-LLVY-AMC increased significantly after IFN-γ treatment (indicating cleavage by both proteasome types), the signal from this compound was largely unaffected, confirming its specificity for the constitutive proteasome.[2]
Furthermore, when using the immunoproteasome-specific inhibitor ONX-0914, the hydrolysis of an immunoproteasome-specific substrate (Ac-ANW-AMC) was effectively blocked, while the activity of this compound remained high, further highlighting its utility in distinguishing between proteasome subtypes.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for assessing proteasome inhibitor efficacy using this compound in both purified proteasome and cell lysate preparations.
Protocol 1: In Vitro Proteasome Inhibition Assay with Purified 20S Proteasome
This protocol is designed to determine the direct inhibitory effect of a compound on the chymotrypsin-like activity of purified 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
This compound substrate (stock solution in DMSO)
-
Proteasome inhibitor of interest (serial dilutions in DMSO)
-
0.035% SDS (for proteasome activation)[1]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the 20S proteasome solution in Proteasome Assay Buffer containing 0.035% SDS to activate the proteasome.
-
In a 96-well plate, add the proteasome inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Add the activated 20S proteasome solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding this compound to a final concentration of 20-50 µM.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.
Protocol 2: Proteasome Inhibition Assay in Cell Lysates
This protocol measures the effect of an inhibitor on proteasome activity within a cellular context.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)[4]
-
This compound substrate (stock solution in DMSO)
-
Proteasome inhibitor of interest (serial dilutions in DMSO)
-
Proteasome-specific inhibitor for background subtraction (e.g., Bortezomib at a high concentration)[4]
-
BCA or Bradford protein assay reagent
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Treat cultured cells with the proteasome inhibitor at various concentrations for a desired period. Include a vehicle control.
-
Harvest and wash the cells, then lyse them in Lysis Buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each cell lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to duplicate wells.
-
To one set of wells, add a high concentration of a known proteasome inhibitor (e.g., Bortezomib) to determine the non-proteasomal fluorescence background. To the other set, add vehicle.
-
Add this compound to all wells to a final concentration of 20-50 µM.
-
Measure the fluorescence at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm over time at 37°C.
-
Subtract the fluorescence values of the wells with the high concentration of proteasome inhibitor from the corresponding sample wells to obtain the specific proteasome activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Methodology and Underlying Principles
Diagrams created using Graphviz provide clear visual representations of the experimental workflow and the mechanism of action of this compound.
Caption: Mechanism of this compound as a fluorogenic substrate for the proteasome.
Caption: Experimental workflow for a cell-based proteasome inhibition assay.
Caption: The Ubiquitin-Proteasome System and the effect of inhibitors.
References
- 1. south-bay-bio.com [south-bay-bio.com]
- 2. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ubpbio.com [ubpbio.com]
- 4. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Ac-WLA-AMC Proteasome Assay in Relation to Standard Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular analysis, assays that measure cell health are paramount. While traditional cell viability assays provide a general overview of the metabolic status of a cell population, more specific assays targeting key cellular machinery can offer a deeper understanding of the mechanisms of action of novel therapeutics. This guide provides a comprehensive comparison of the Ac-WLA-AMC assay, which measures the chymotrypsin-like activity of the 20S proteasome, with three widely used cell viability assays: MTT, MTS, and CellTiter-Glo.
The 20S proteasome is a critical cellular complex responsible for the degradation of damaged and regulatory proteins, playing a central role in cellular homeostasis, cell cycle progression, and apoptosis.[1][2] The this compound assay utilizes a specific fluorogenic substrate, Acetyl-Trp-Leu-Ala-7-amino-4-Methylcoumarin (this compound), which is cleaved by the β5c subunit of the 20S proteasome to release a fluorescent signal.[3][4] This provides a direct measure of proteasome activity.
In contrast, MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce tetrazolium salts into colored formazan products.[5] The CellTiter-Glo assay is a luminescent method that quantifies the amount of ATP present in a cell culture, which is an indicator of metabolically active cells.[6][7]
This guide will delve into the experimental protocols for each assay, present a comparative analysis of their principles and performance, and discuss the theoretical and experimental correlation between proteasome activity and overall cell viability.
Comparative Analysis of this compound and Cell Viability Assays
The choice of assay depends on the specific research question, with the this compound assay offering mechanistic insights into the ubiquitin-proteasome system, while MTT, MTS, and CellTiter-Glo provide a broader assessment of cell health.
| Feature | This compound Assay | MTT Assay | MTS Assay | CellTiter-Glo Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate by the 20S proteasome.[3][4] | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[5] | Enzymatic reduction of a tetrazolium salt, similar to MTT, but producing a soluble formazan.[5] | Quantitation of ATP, an indicator of metabolically active cells, using a luciferase reaction.[6][7] |
| Parameter Measured | Chymotrypsin-like activity of the 20S proteasome.[3] | Mitochondrial metabolic activity.[5] | Mitochondrial metabolic activity.[5] | Intracellular ATP levels.[6] |
| Detection Method | Fluorescence (Ex/Em: ~351/430 nm).[3] | Colorimetric (Absorbance at ~570 nm).[5] | Colorimetric (Absorbance at ~490 nm).[5] | Luminescence.[6] |
| Advantages | Provides mechanistic information on the ubiquitin-proteasome system. High sensitivity. | Well-established and widely used. Inexpensive. | Simpler protocol than MTT (no solubilization step). | High sensitivity, wide dynamic range, and simple "add-mix-read" protocol.[7] |
| Disadvantages | Measures a specific enzymatic activity, which may not always directly correlate with overall cell viability in a linear fashion. | Requires a solubilization step for the formazan crystals. The MTT reagent can be toxic to cells.[5] | The MTS reagent can be toxic to cells, and the signal can be influenced by culture medium components. | Requires a luminometer. Cell lysis is necessary. |
| Endpoint vs. Real-time | Endpoint | Endpoint | Endpoint | Endpoint |
Correlation Between Proteasome Activity and Cell Viability
The ubiquitin-proteasome system is intricately linked to cell survival and apoptosis. The proteasome is responsible for degrading key regulatory proteins, including those involved in cell cycle control and programmed cell death.[1][2] Therefore, a strong theoretical correlation exists between proteasome activity and the outcomes of cell viability assays. For instance, inhibition of proteasome activity can lead to the accumulation of pro-apoptotic proteins, ultimately triggering cell death, which would be detected as a decrease in signal in MTT, MTS, and CellTiter-Glo assays.
However, the relationship is not always straightforward. Some studies have shown that the cytotoxicity of proteasome inhibitors does not always correlate directly with the degree of inhibition of the chymotrypsin-like activity alone, suggesting that other proteasomal activities or cellular pathways may also play a significant role. Furthermore, cellular stress conditions can lead to a decrease in ATP levels, which could impact the readings of the CellTiter-Glo assay, while also potentially altering proteasome activity.
While direct quantitative correlation studies between the this compound assay and standard viability assays are not extensively reported in the literature, the strong biological linkage supports the use of the this compound assay as a valuable tool for mechanistic studies in conjunction with general viability assays for a comprehensive assessment of cellular health and drug efficacy.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental procedures, the following diagrams are provided.
This compound assay signaling pathway.
Principles of MTT/MTS and CellTiter-Glo assays.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Potential use of chymotrypsin-like proteasomal activity as a biomarker for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.kr]
- 6. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ac-WLA-AMC: A High-Fidelity Substrate for Selective Measurement of β5c Proteasome Activity
A detailed guide for researchers on the application of Ac-WLA-AMC for monitoring the chymotrypsin-like activity of the constitutive 20S proteasome's β5c subunit, with comparisons to alternative substrates and comprehensive experimental protocols.
In the landscape of ubiquitin-proteasome system research, the fluorogenic peptide substrate Ac-Trp-Leu-Ala-AMC (this compound) has emerged as a valuable tool for the specific quantification of the chymotrypsin-like activity of the β5c subunit within the constitutive 20S proteasome. Its high specificity for the constitutive proteasome over the immunoproteasome makes it particularly useful for studies where selective activity monitoring is crucial. This guide provides an objective comparison of this compound with other commonly used substrates, supported by experimental data, and offers detailed protocols to facilitate its integration into research workflows.
Performance Comparison of β5c Substrates
The selection of an appropriate substrate is critical for the accurate assessment of proteasome activity. The ideal substrate exhibits a high turnover rate (kcat) and a low Michaelis constant (Km), indicating high catalytic efficiency (kcat/Km). Furthermore, for studies aiming to distinguish between constitutive and immunoproteasome activity, substrate selectivity is paramount.
This compound is distinguished by its preferential cleavage by the β5c subunit of the constitutive proteasome, with minimal hydrolysis by the immunoproteasome equivalent, β5i. This contrasts with the widely used substrate Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), which, while effective for measuring general chymotrypsin-like activity, is readily cleaved by both β5c and β5i subunits. Another alternative, Ac-Ala-Asn-Trp-AMC (Ac-ANW-AMC), demonstrates a preference for the immunoproteasome.
The table below summarizes the kinetic parameters for this compound and alternative substrates, highlighting their relative efficiencies and specificities.
| Substrate | Proteasome Subunit | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | β5c (Constitutive) | 2.6 | 1.5 | 5.8 x 10⁵ | Blackburn et al., 2010 |
| Suc-LLVY-AMC | β5c (Constitutive) | 83 | 1.8 | 2.2 x 10⁴ | Blackburn et al., 2010 |
| Ac-ANW-AMC | β5c (Constitutive) | 160 | 0.08 | 5.0 x 10² | Blackburn et al., 2010 |
| This compound | β5i (Immunoproteasome) | - | - | Inefficient Hydrolysis | |
| Suc-LLVY-AMC | β5i (Immunoproteasome) | 9.1 | 2.4 | 2.6 x 10⁵ | Blackburn et al., 2010 |
| Ac-ANW-AMC | β5i (Immunoproteasome) | 1.3 | 0.38 | 2.9 x 10⁵ | Blackburn et al., 2010 |
Note: The data presented is derived from published literature and may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting a 20S proteasome activity assay using this compound.
Reagents and Materials
-
Purified 20S constitutive proteasome
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA
-
Optional: 0.035% Sodium dodecyl sulfate (SDS) for proteasome activation
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at 345-360 nm and emission at 445-460 nm
Procedure
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Substrate Solution: On the day of the experiment, dilute the this compound stock solution in Assay Buffer to the desired final concentration. A typical working concentration range is 20-50 µM.
-
Enzyme Preparation: Dilute the purified 20S proteasome in Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
For background control, add 50 µL of the working substrate solution to several wells without the enzyme.
-
To initiate the reaction, add 50 µL of the diluted proteasome solution to the remaining wells containing the substrate.
-
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. The excitation and emission wavelengths should be set to approximately 351 nm and 430 nm, respectively, for the released AMC fluorophore.
-
Data Analysis:
-
Subtract the background fluorescence from the values obtained for the enzyme-containing wells.
-
Determine the rate of substrate hydrolysis by calculating the slope of the linear portion of the fluorescence versus time plot.
-
The rate of reaction can be converted to moles of substrate cleaved per unit time using a standard curve generated with free AMC.
-
Visualizing the Workflow and Principle
To aid in the conceptualization of the experimental process and the underlying principle, the following diagrams are provided.
Caption: Experimental workflow for measuring β5c activity using this compound.
Caption: Principle of the fluorogenic assay for proteasome activity.
Safety Operating Guide
Proper Disposal Procedures for Ac-WLA-AMC
Ensuring the safe and environmentally responsible disposal of Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amido-4-methylcoumarin) is critical for laboratory safety and compliance. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this fluorogenic peptide substrate.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment. The following procedures are based on established safety data sheets and are designed to minimize risk and ensure proper disposal.
Hazard and Safety Information
A summary of the key hazard and safety information for this compound is provided in the table below.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute toxicity, Oral (Category 4) |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute aquatic toxicity (Category 1) |
| H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic aquatic toxicity (Category 1) |
| H410: Very toxic to aquatic life with long lasting effects. | P501: Dispose of contents/ container to an approved waste disposal plant. |
Data sourced from the this compound Safety Data Sheet[1].
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of this compound from laboratory experiments.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
All materials contaminated with this compound, including unused solutions, pipette tips, and microplates, must be segregated as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Collection of Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Acetyl-L-tryptophyl-L-leucyl-L-alaninamide-7-amido-4-methylcoumarin)"
-
The associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life")
-
The accumulation start date.
-
4. Collection of Solid Waste:
-
Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, paper towels) in a designated, lined, and clearly labeled hazardous waste container.
-
The container should be sealed to prevent the release of any dust or residue.
5. Storage of Waste:
-
Store the hazardous waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition[1].
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Disposal must be conducted at an approved waste disposal plant[1]. Do not pour this compound waste down the drain.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-WLA-AMC
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Ac-WLA-AMC (Acetyl-L-tryptophyl-L-leucyl-L-alanyl-7-amino-4-methylcoumarin). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your experimental results.
This compound is a valuable tool for measuring the chymotrypsin-like activity of the β5c subunit of the 20S proteasome.[1][2] Upon cleavage by the proteasome, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, providing a quantifiable measure of enzyme activity.[1][2] While instrumental in research, this compound necessitates careful handling due to its chemical properties and potential hazards.
Essential Safety and Handling Precautions
Hazard Identification and Personal Protective Equipment (PPE):
The Safety Data Sheet (SDS) for this compound classifies it as having acute oral toxicity (Category 4) and being very toxic to aquatic life with long-lasting effects (Acute and Chronic Category 1). The fluorescent component, 7-amino-4-methylcoumarin (AMC), is a known skin, eye, and respiratory irritant. Therefore, a comprehensive approach to personal protection is mandatory.
| Hazard | Required Personal Protective Equipment (PPE) |
| Inhalation | Work in a well-ventilated area, preferably a chemical fume hood. For nuisance exposures to the lyophilized powder, an N95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
| Skin Contact | Chemical-resistant gloves (nitrile or latex are suitable for general handling). Change gloves immediately if contaminated. A lab coat or other protective clothing is required to prevent skin exposure. |
| Eye Contact | Safety glasses with side shields or chemical safety goggles are mandatory. |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the entire lifecycle of this compound in the laboratory, from initial receipt and storage to the final disposal of waste.
Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
The lyophilized powder should be stored at -20°C to -80°C for long-term stability.[3]
-
Protect the compound from light and moisture.[3]
Reconstitution and Aliquoting:
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
This compound is soluble in DMSO.[3] Prepare a stock solution of at least 10 mM in DMSO.[3]
-
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C to -80°C.[3]
Experimental Use:
A detailed protocol for a proteasome activity assay using this compound is provided in the "Experimental Protocols" section below.
Waste Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Liquid Waste: Collect all solutions containing this compound (including the first rinse of any containers) in a designated, sealed, and clearly labeled hazardous waste container. The container should be stored in a secondary containment bin.
-
Solid Waste: Dispose of contaminated consumables such as pipette tips, gloves, and empty vials as solid hazardous waste. Place these items in a designated, lined, and labeled container.
-
Container Disposal: Empty vials must be thoroughly rinsed. The first rinseate must be collected as hazardous waste. Subsequent rinses can be disposed of according to your institution's guidelines. The rinsed and dried container can then be disposed of as regular lab glass, with the label defaced or removed.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved waste disposal company. Do not dispose of this compound down the drain or in regular trash.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₇N₅O₆ | [5] |
| Molecular Weight | 587.7 g/mol | [5] |
| Solubility | Soluble in DMSO (≥10 mM) | [3] |
| Storage Temperature | -20°C to -80°C | [3] |
| Excitation Wavelength | ~345 nm | [3] |
| Emission Wavelength | ~445 nm | [3] |
| Working Concentration | 20-50 µM | [1] |
Experimental Protocols
Proteasome Activity Assay using this compound:
This protocol is a general guideline. Specific concentrations and incubation times may need to be optimized for your experimental system.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Purified 20S proteasome or cell lysate containing proteasome activity
-
Black, flat-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare the desired volume of assay buffer.
-
Activate 20S Proteasome (if using purified enzyme): If you are using a purified 20S proteasome, it may require activation. This can be achieved by including 0.035% SDS in the assay buffer.[1][3]
-
Prepare Reagents:
-
This compound Working Solution: Dilute the this compound stock solution in assay buffer to the desired final working concentration (typically between 20-50 µM).[1] Protect from light.
-
Enzyme/Lysate Preparation: Dilute the purified proteasome or cell lysate to the desired concentration in assay buffer.
-
-
Assay Setup:
-
Add your enzyme or cell lysate to the wells of the black 96-well plate.
-
Include appropriate controls, such as a no-enzyme control (assay buffer only) and a positive control if available.
-
-
Initiate Reaction: Add the this compound working solution to all wells to start the reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm.[3] Take kinetic readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
Visualized Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
